molecular formula C9H8BrNO2 B1447505 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol CAS No. 1225879-57-1

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Katalognummer: B1447505
CAS-Nummer: 1225879-57-1
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: YUXPAHWQIBSTSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(5-bromo-1,3-benzoxazol-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5(12)7-2-6(10)3-8-9(7)13-4-11-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXPAHWQIBSTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC(=C1)Br)N=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol: Structural Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

In modern medicinal chemistry, the strategic deployment of bifunctional heterocyclic scaffolds is critical for accelerating hit-to-lead and lead optimization campaigns. 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (CAS: 1225879-57-1) represents a highly privileged building block. The benzoxazole core serves as an excellent bioisostere for indoles and benzimidazoles, frequently utilized to target the ATP-binding hinge region of kinases.

This whitepaper provides an authoritative breakdown of the compound’s physicochemical profile, details a self-validating de novo synthesis protocol, and maps its utility in late-stage functionalization workflows.

Physicochemical Profiling & Structural Rationale

Understanding the exact molecular parameters of this scaffold is essential for predicting its behavior in both synthetic workflows and biological environments[1].

Quantitative Data Summary
PropertyValueStructural Significance
Compound Name 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-olStandard IUPAC nomenclature.
CAS Registry Number 1225879-57-1Unique identifier for procurement.
Molecular Formula C9H8BrNO2Indicates a highly functionalized low-MW core.
Molecular Weight 242.07 g/mol Optimal for Fragment-Based Drug Discovery (FBDD).
SMILES CC(O)c1cc(Br)cc2ncoc12Useful for in silico library generation.
H-Bond Donors 1 (Secondary Alcohol)Provides a directional vector for target engagement.
H-Bond Acceptors 3 (N, O, OH)Enhances aqueous solubility and binding affinity.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon binding.
Mechanistic Rationale of the Substitution Pattern
  • The Benzoxazole Core: Unlike benzimidazoles, the oxygen atom in benzoxazole is a poor hydrogen bond acceptor and cannot act as a donor. This subtly alters the electron density of the ring, often improving membrane permeability.

  • C5 Bromine: This heavy halogen is strategically positioned to point toward solvent-exposed regions or deep hydrophobic pockets. Crucially, it serves as a synthetic handle for palladium-catalyzed cross-coupling.

  • C7 1-Hydroxyethyl Group: Introduces a chiral center adjacent to the ring system. The secondary alcohol can act as a critical hydrogen bond donor/acceptor, or it can be further derivatized (e.g., converted to an amine or ether) to fine-tune pharmacokinetics.

De Novo Synthesis Protocol

To ensure absolute control over purity and isotopic labeling (if required), researchers often synthesize this scaffold de novo. The following protocol outlines a robust, two-step methodology starting from commercially accessible precursors.

Synthesis SM 1-(3-amino-5-bromo-2- hydroxyphenyl)ethan-1-one Reagent1 Triethyl orthoformate p-TsOH, Toluene, 110°C SM->Reagent1 Int1 1-(5-bromo-1,3-benzoxazol- 7-yl)ethan-1-one Reagent1->Int1 Reagent2 NaBH4, MeOH 0 °C to RT Int1->Reagent2 Product 1-(5-bromo-1,3-benzoxazol- 7-yl)ethan-1-ol (Target) Reagent2->Product

Figure 1: Two-step synthetic workflow for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

Step 1: Cyclocondensation to Form the Benzoxazole Core

Objective: Construct the 1,3-benzoxazole ring from 1-(3-amino-5-bromo-2-hydroxyphenyl)ethan-1-one.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 equivalent of the ortho-aminophenol precursor in anhydrous toluene (0.2 M).

  • Reagent Addition: Add 1.5 equivalents of triethyl orthoformate and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH).

  • Reflux: Heat the reaction to 110 °C for 4–6 hours.

    • Causality & Logic: Triethyl orthoformate is chosen over harsh acidic reagents (like formic acid/HCl) to prevent premature enolization or degradation of the C6 acetyl group. Toluene allows for the azeotropic removal of ethanol byproduct, driving the equilibrium toward the closed-ring product via Le Chatelier's principle.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar aminophenol and the emergence of a higher Rf, strongly UV-active spot confirms ring closure.

  • Workup: Cool to room temperature, wash with saturated NaHCO3 to neutralize the acid catalyst, dry over MgSO4, and concentrate in vacuo to yield the ketone intermediate.

Step 2: Chemoselective Ketone Reduction

Objective: Reduce the C7 acetyl group to the corresponding secondary alcohol.

  • Preparation: Dissolve the crude ketone intermediate in anhydrous methanol (0.1 M) and cool the system to 0 °C using an ice bath.

  • Reduction: Slowly add 1.2 equivalents of Sodium Borohydride (NaBH4) in small portions.

    • Causality & Logic: NaBH4 is a mild hydride donor that chemoselectively reduces the ketone without risking the reductive ring-opening of the benzoxazole core (a known risk with stronger reagents like LiAlH4). The 0 °C initiation controls the exothermic release of hydrogen gas, suppressing side reactions.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (Analytical): Quench an aliquot with water and analyze via LC-MS. The target mass [M+H]+ for C9H8BrNO2 is 242.0 (and 244.0 for the 81Br isotope). A distinct shift in retention time compared to the ketone validates successful reduction[1].

  • Workup: Quench the bulk reaction with saturated NH4Cl (avoids acidic dehydration of the newly formed alcohol). Extract with EtOAc, dry, and purify via flash chromatography.

Applications in Drug Discovery Workflows

In library generation, this compound acts as a central hub. The orthogonal reactivity of the C5 bromide and the C7 alcohol allows parallel synthesis teams to rapidly generate diverse chemical space.

MedChem Core 1-(5-bromo-1,3-benzoxazol-7-yl)ethan-1-ol (Bifunctional Scaffold) Sub1 Suzuki-Miyaura Coupling (C5 Position) Core->Sub1 Pd(dppf)Cl2, Boronic Acids Sub2 Buchwald-Hartwig Amination (C5 Position) Core->Sub2 Pd2(dba)3, Amines Sub3 Chiral Resolution / Derivatization (C7 Hydroxyethyl) Core->Sub3 Lipase/Chiral HPLC Prod1 Aryl/Heteroaryl Derivatives (Extended Hydrophobic Binding) Sub1->Prod1 Prod2 Amino-Substituted Benzoxazoles (H-Bonding Networks) Sub2->Prod2 Prod3 Enantiopure Kinase Inhibitors (Hinge Binders) Sub3->Prod3

Figure 2: Late-stage functionalization workflow utilizing the orthogonal reactivity of the scaffold.

Workflow: Late-Stage Diversification
  • C5 Functionalization: The aryl bromide is highly reactive toward palladium-catalyzed cross-couplings. Suzuki-Miyaura couplings with various boronic acids can extend the molecule into hydrophobic pockets, while Buchwald-Hartwig aminations can introduce basic amines to modulate hERG liability or improve solubility.

  • C7 Chiral Resolution: Because the 1-hydroxyethyl group is racemic, researchers typically employ preparative Chiral SFC (Supercritical Fluid Chromatography) or enzymatic kinetic resolution (e.g., using Candida antarctica Lipase B) to isolate the pure (R) and (S) enantiomers. This is critical, as one enantiomer will typically exhibit a >100-fold increase in target affinity due to precise spatial alignment of the hydroxyl group with the target protein's backbone.

References

Sources

Comprehensive Physicochemical Profiling and Mass Spectrometry Characterization of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Medicinal Chemistry Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The benzoxazole heterocycle is a privileged scaffold in modern drug discovery, frequently acting as a bioisostere for nucleic acid bases and exhibiting a broad spectrum of pharmacological activities, including antiproliferative and anti-inflammatory effects[1]. Within this chemical space, 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol represents a highly functionalized, versatile building block.

This technical guide provides an in-depth analysis of the compound’s fundamental mass properties, contrasting its average molecular weight with its monoisotopic exact mass. Furthermore, it outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously characterize this molecule by leveraging the unique isotopic signature of its bromine atom.

Physicochemical Profiling & Mass Definitions

In pharmaceutical development, distinguishing between molecular weight and exact mass is critical for both synthetic scaling and analytical verification[2].

  • Average Molecular Weight (242.072 g/mol ): Calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes. This value is used exclusively for bulk stoichiometric calculations (e.g., determining molarity for synthetic reactions).

  • Monoisotopic Exact Mass (240.9738 Da): Defined by IUPAC as the mass calculated using only the single most abundant naturally occurring isotope of each constituent element (i.e., 12 C, 1 H, 79 Br, 14 N, 16 O)[2]. This is the fundamental value targeted during HRMS analysis.

Quantitative Data Summary

Table 1: Fundamental Physicochemical Properties of C 9​ H 8​ BrNO 2​

PropertyValueAnalytical Significance
Chemical Formula C 9​ H 8​ BrNO 2​ Defines elemental composition.
Average Molecular Weight 242.072 g/mol Used for bulk synthetic weighing and stoichiometry.
Monoisotopic Exact Mass 240.9738 DaThe theoretical target for HRMS calibration[3].
Calculated [M+H] + ( 79 Br) 241.9811 DaPrimary target ion in positive Electrospray Ionization (ESI+).
Calculated [M+H] + ( 81 Br) 243.9791 DaSecondary target ion confirming the presence of Bromine.

High-Resolution Mass Spectrometry (HRMS) Workflow

HRMS platforms, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems, are essential in drug discovery because they provide mass accuracy below 2 parts-per-million (ppm)[4]. This high resolving power is necessary to differentiate 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol from nominally isobaric interferences (molecules with the same integer mass but different elemental compositions)[3].

The Bromine Isotopic Envelope: A Built-In Diagnostic Tool

Bromine is unique among halogens due to its natural isotopic distribution: 79 Br (~50.69%) and 81 Br (~49.31%). In mass spectrometry, this manifests as a distinct ~1:1 intensity ratio between the monoisotopic peak (M) and the M+2 peak[5]. Observing this doublet is a definitive, self-validating confirmation that the bromine atom has not been lost during synthetic transformations or in-source fragmentation.

Table 2: Diagnostic Isotopic Envelope (Protonated Species [M+H] + )

m/z ValueIsotope CompositionRelative AbundanceDiagnostic Significance
241.9811 12 C 9​ 1 H 9​ 14 N 16 O 2​ 79 Br100.0%Base peak (Monoisotopic).
242.9845 13 C 1​ 12 C 8​ 1 H 9​ 14 N 16 O 2​ 79 Br~10.0%M+1 (Confirms carbon count via 13 C contribution).
243.9791 12 C 9​ 1 H 9​ 14 N 16 O 2​ 81 Br~97.3%M+2 (Confirms the presence of intact Bromine).
Standard Operating Procedure: LC-HRMS Characterization

To ensure scientific integrity, the following protocol is designed as a self-validating system. The causality behind each step guarantees that the resulting data is both accurate and reproducible.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 μg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the formation of[M+H] + ions in the ESI+ source. The sub-microgram concentration prevents detector saturation and minimizes ion suppression.

  • Instrument Calibration: Calibrate the Orbitrap/Q-TOF mass analyzer using a standard positive ion calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to the run.

    • Causality: Establishes a mass accuracy of < 2 ppm, which is mathematically required to rule out false-positive elemental formulas[4].

  • Chromatographic Separation: Inject 2 μL onto a sub-2 μm C18 UHPLC column. Execute a gradient elution from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: Separates the target analyte from synthetic byproducts (e.g., debrominated impurities), ensuring the mass spectrometer analyzes a pure chromatographic peak.

  • Data Acquisition & Validation: Acquire full-scan MS data (m/z 100–1000). The system self-validates the compound's identity if the exact mass of the base peak matches 241.9811 Da (± 2 ppm) AND the M+2 peak at 243.9791 Da is present at ~97% relative intensity.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the LC-HRMS workflow, highlighting the transition from wet-lab preparation to high-resolution gas-phase analysis.

AnalyticalWorkflow Prep Sample Prep Dilution in MeOH/H2O + 0.1% Formic Acid UHPLC UHPLC Separation Reverse-Phase C18 Gradient Elution Prep->UHPLC 2 μL Injection ESI ESI+ Ionization Protonation to [M+H]+ UHPLC->ESI Eluent HRMS HRMS Analysis Orbitrap / Q-TOF < 2 ppm Accuracy ESI->HRMS Gas-Phase Ions Data Data Validation Exact Mass & Isotope Pattern Match HRMS->Data m/z Spectra

Fig 1. Self-validating LC-HRMS workflow for the characterization of brominated benzoxazole derivatives.

Synthetic & Medicinal Chemistry Utility

The strategic placement of functional groups on 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol allows for orthogonal synthetic derivatization:

  • C5 Bromine Handle: Serves as an ideal electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to rapidly expand structure-activity relationships (SAR) by appending aryl or amine groups.

  • C7 1-Hydroxyethyl Group: The secondary alcohol provides a site for further functionalization. It can be oxidized to a methyl ketone, esterified to modulate lipophilicity, or utilized to introduce chirality into the molecule, a critical factor in modern targeted drug design.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed (NIH).
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies - Chromatography Online.
  • monoisotopic mass (12495) - The IUPAC Compendium of Chemical Terminology - IUPAC.
  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC (NIH).
  • Mass Spectrometry: A Textbook - epdf.pub (Gross, J.H.).

Sources

Predicted NMR spectra data for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted NMR Spectra of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and scientists in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, a substituted benzoxazole derivative. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Understanding the NMR spectral data of such compounds is crucial for their unambiguous identification, purity assessment, and for studying their interactions with biological targets.

This document is structured to provide not only the predicted spectral data but also the underlying scientific rationale for these predictions. It is designed to serve as a practical reference for researchers, offering a blend of theoretical principles and actionable experimental protocols.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol in a typical deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, methine, methyl, and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the bromine substituent, the oxazole ring, and the hydroxyethyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.15 - 8.25s-
H-47.90 - 8.00d~2.0
H-67.65 - 7.75d~2.0
CH(OH)5.10 - 5.20q~6.5
OH(variable)br s-
CH₃1.60 - 1.70d~6.5

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2152 - 155
C-3a148 - 151
C-4118 - 121
C-5115 - 118
C-6128 - 131
C-7140 - 143
C-7a142 - 145
CH(OH)65 - 68
CH₃23 - 26

Rationale for Spectral Predictions

The predicted chemical shifts are based on the fundamental principles of NMR spectroscopy and analysis of substituent effects on aromatic and heterocyclic systems.

  • Aromatic Protons (H-2, H-4, H-6):

    • H-2: This proton is part of the oxazole ring and is adjacent to both an oxygen and a nitrogen atom, leading to a significant downfield shift into the 8.15 - 8.25 ppm region.

    • H-4 and H-6: These two protons are on the benzene ring. H-4 is ortho to the nitrogen of the oxazole ring and meta to the bromine atom, while H-6 is ortho to the bromine atom and meta to the nitrogen. The deshielding effect of the oxazole ring and the bromine atom will place these signals in the downfield region. The expected small meta-coupling (~2.0 Hz) between H-4 and H-6 would result in both signals appearing as doublets.

  • Aliphatic Protons (CH(OH), OH, CH₃):

    • CH(OH): The methine proton is attached to a carbon bearing an oxygen atom and an aromatic ring, causing a downfield shift to the 5.10 - 5.20 ppm range. It will appear as a quartet due to coupling with the three methyl protons.

    • OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is often observed as a broad singlet.

    • CH₃: The methyl protons are adjacent to the methine group and will appear as a doublet in the 1.60 - 1.70 ppm region due to coupling with the methine proton.

  • Aromatic and Heterocyclic Carbons (C-2 to C-7a):

    • The carbon atoms of the benzoxazole ring system have a wide range of chemical shifts, reflecting the diverse electronic environments. The carbons directly attached to heteroatoms (C-2, C-3a, C-7a) are generally found further downfield. The bromine-substituted carbon (C-5) is expected to be in the 115 - 118 ppm range.

  • Aliphatic Carbons (CH(OH), CH₃):

    • CH(OH): The methine carbon, being attached to an oxygen atom, is significantly deshielded and is predicted to appear in the 65 - 68 ppm range.

    • CH₃: The methyl carbon is a typical aliphatic carbon and is expected to have a chemical shift in the 23 - 26 ppm range.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the ¹H NMR signals.

    • Perform peak picking for both ¹H and ¹³C spectra.

Visualization of Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol with the IUPAC numbering scheme used for the NMR assignments.

Caption: Molecular structure of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol with atom numbering.

To confirm the assignments of the predicted spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. The following diagram illustrates the expected key correlations.

NMR_Correlations cluster_H ¹H NMR Signals cluster_C ¹³C NMR Signals H2 H-2 C2 C-2 H2->C2 HMBC H4 H-4 H6 H-6 H4->H6 COSY (meta) C6 C-6 H4->C6 HMBC C4 C-4 H6->C4 HMBC CHOH CH(OH) CH3 CH3 CHOH->CH3 COSY C7 C-7 CHOH->C7 HMBC C_CHOH C(H)OH CH3->C_CHOH HMBC C_CH3 CH3

Caption: Predicted 2D NMR correlations (COSY and HMBC) for key nuclei.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol provide a valuable reference for the structural elucidation of this compound. The combination of one-dimensional and two-dimensional NMR experiments, guided by the predictions outlined in this document, will enable researchers to unambiguously confirm the structure and purity of their synthesized material. This foundational spectroscopic data is a critical component in the broader context of drug discovery and development, ensuring the integrity of the chemical matter being investigated.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

Preliminary In Vitro Screening of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol: A Technical Guide for Preclinical Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

The benzoxazole scaffold is a privileged motif in medicinal chemistry, extensively documented for its broad-spectrum pharmacological potential, including antimicrobial, anticancer, and kinase-inhibitory activities[1]. The compound 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol represents a highly functionalized derivative designed for targeted screening.

As a Senior Application Scientist, I approach the preclinical evaluation of this compound by analyzing its structural causality:

  • The Benzoxazole Core: Provides a planar, heteroaromatic system capable of π−π stacking and hydrogen bonding with target proteins (e.g., ATP-binding pockets of kinases or DNA gyrase)[2].

  • 5-Bromo Substitution: The introduction of a heavy halogen at the 5-position significantly increases lipophilicity (LogP), enhancing passive membrane permeability. Furthermore, bromine acts as a potent halogen bond donor, establishing highly directional interactions with backbone carbonyls in protein targets[3].

  • 7-(1-Hydroxyethyl) Group: This chiral secondary alcohol introduces both a hydrogen bond donor and acceptor. The steric bulk and chirality are critical for achieving stereoselective target engagement, while the hydroxyl group mitigates the excessive lipophilicity driven by the bromine atom.

This whitepaper outlines a self-validating, multi-tiered in vitro screening cascade to evaluate the physicochemical, antimicrobial, and cytotoxic properties of this specific molecule.

Tier 1: Physicochemical and ADME Profiling

Before advancing to cell-based phenotypic assays, it is imperative to establish the compound's behavior in aqueous environments. The lipophilic nature of the 5-bromo substituent necessitates rigorous solubility and permeability profiling to prevent false negatives in downstream biological assays caused by compound precipitation[4].

Kinetic Solubility via Laser Nephelometry

Causality: Thermodynamic solubility requires extensive incubation, whereas kinetic solubility mimics the actual conditions of in vitro biological assays where the compound is spiked from a DMSO stock into an aqueous buffer. Self-Validating System: The assay includes a highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., amiodarone) to validate the dynamic range of the nephelometer.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is 1.0% (v/v).

  • Incubation: Incubate at 37°C for 2 hours with orbital shaking at 300 rpm to ensure equilibrium.

  • Measurement: Measure light scattering using a laser nephelometer. The precipitation point is identified as the concentration where light scattering significantly deviates from the baseline vehicle control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: To predict the compound's ability to cross lipid bilayers (e.g., bacterial cell walls or human intestinal epithelium) via passive diffusion, leveraging the lipophilicity of the 5-bromo group.

Step-by-Step Methodology:

  • Lipid Coating: Coat the porous filter membrane of the donor plate with a 1% (w/v) solution of lecithin in dodecane.

  • Donor Compartment: Add 150 µL of the compound (50 µM in PBS + 1% DMSO) to the donor wells.

  • Acceptor Compartment: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Tier 2: Phenotypic Screening

Benzoxazole derivatives are heavily cited for their antimicrobial and antiproliferative properties[5]. The following protocols are designed with strict internal controls to isolate the true biological effect of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

Antimicrobial Evaluation (Broth Microdilution MIC)

Causality: The planar benzoxazole core has been shown to intercalate or inhibit bacterial enzymes like DNA gyrase[6]. We employ a resazurin-based microdilution assay. Resazurin is an oxidation-reduction indicator; metabolically active bacteria reduce the blue resazurin to pink resorufin. This provides a definitive, objective colorimetric readout, eliminating the subjectivity of visual turbidity assessments.

Self-Validating System:

  • Positive Control: Ciprofloxacin (validates strain susceptibility).

  • Vehicle Control: 1% DMSO in broth (ensures the solvent does not inhibit bacterial growth).

  • Negative Control: Sterile broth (validates the absence of contamination).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (equivalent to 0.5 MacFarland standard). Dilute 1:100 in MHB.

  • Compound Dilution: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the compound (starting at 128 µg/mL) to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the bacterial suspension to each well (final inoculum ≈5×105 CFU/mL).

  • Incubation: Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity and Anticancer Profiling (MTT Assay)

Causality: To assess the antiproliferative activity of the compound against human cancer cell lines (e.g., HCT116 colorectal carcinoma)[1]. The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This directly correlates cell viability with mitochondrial metabolic rate.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adherence.

  • Treatment: Aspirate the media and replace it with 100 µL of fresh media containing varying concentrations of the compound (0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of 100% DMSO to each well and agitate on a plate shaker for 15 minutes to fully dissolve the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Data Presentation: Expected Benchmark Parameters

To facilitate rapid decision-making, quantitative data from the screening cascade should be summarized. Table 1 outlines the benchmark criteria required for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol to progress to in vivo studies.

Assay ParameterTarget Metric / BenchmarkImplication of Result
Kinetic Solubility (PBS, pH 7.4) > 50 µMEnsures sufficient aqueous concentration for biological assays without precipitation.
PAMPA Permeability ( Peff​ ) > 10×10−6 cm/sIndicates high passive membrane permeability, driven by the 5-bromo substitution.
Antimicrobial MIC (S. aureus) < 4 µg/mLValidates potent Gram-positive antibacterial efficacy.
Antimicrobial MIC (E. coli) < 16 µg/mLIndicates broad-spectrum potential (Gram-negative outer membrane penetration).
Cytotoxicity IC50​ (HCT116) < 5 µMSuggests strong antiproliferative/anticancer activity, warranting kinase profiling.
Cytotoxicity IC50​ (PBMCs) > 50 µMEstablishes a therapeutic window; indicates low general toxicity to healthy human cells.

Visualizing the Analytical Logic

To ensure absolute clarity in the preclinical evaluation strategy, the following diagrams map the operational workflow and the hypothesized mechanism of action based on the structural homology of benzoxazole derivatives[2].

Compound Screening Cascade

G Start 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol Synthesized Hit Tier1 Tier 1: Physicochemical & ADME (Solubility, PAMPA, HLM) Start->Tier1 Decision1 Go / No-Go (Solubility > 10 µM?) Tier1->Decision1 Decision1->Start No (Formulation needed) Tier2 Tier 2: Phenotypic Screening (Antimicrobial MIC, MTT Cytotoxicity) Decision1->Tier2 Yes Decision2 Hit Validation (IC50 < 5 µM?) Tier2->Decision2 Decision2->Start No (SAR iteration) Tier3 Tier 3: Target-Directed Assays (Kinase Profiling, DNA Gyrase) Decision2->Tier3 Yes Lead Lead Optimization Candidate Tier3->Lead

Caption: Tiered in vitro screening cascade for evaluating the benzoxazole derivative.

Proposed Mechanism of Action (Kinase Inhibition)

MOA Compound 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol ATP ATP Binding Pocket (Competitive Inhibition) Compound->ATP Halogen Bonding (Br) & H-Bonding (OH) Target Receptor Tyrosine Kinase (e.g., VEGFR2 / EGFR) Signaling Downstream Phosphorylation Cascade (PI3K / AKT / mTOR) Target->Signaling Inhibits ATP->Target Blocks activation Apoptosis Cell Cycle Arrest & Apoptosis Induction Signaling->Apoptosis Triggers

Caption: Hypothesized signaling pathway disruption via competitive kinase inhibition.

References

  • Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12, 92. Available at:[Link]

  • Kumar, R., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 47(1), 263–279. Available at:[Link]

  • Abd El-Sattar, N. E. A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(2), 677. Available at:[Link]

Sources

Solubility profile of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol in Organic Solvents: A Technical Guide for Preformulation Development

As a Senior Application Scientist in early-phase drug development, encountering novel heterocyclic scaffolds is a daily reality. The compound 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol presents a fascinating physicochemical puzzle. It combines a rigid, planar benzoxazole core with a lipophilic halogen (bromine) and a polar, hydrogen-bonding side chain (1-hydroxyethyl). Understanding its solubility profile in organic solvents is not merely an exercise in data collection; it is a critical prerequisite for crystallization, purification, assay development, and downstream formulation.

This whitepaper deconstructs the structural causality behind the solubility behavior of this specific benzoxazole derivative and provides a field-proven, self-validating methodology for thermodynamic solubility profiling.

Structural Causality and Predictive Solubility

To predict how 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol behaves in solution, we must first analyze the molecular forces dictating its solid-state crystal lattice energy versus its solvation energy.

  • The Benzoxazole Core: Benzoxazole derivatives are characterized by a rigid, aromatic heterocyclic structure. This planarity promotes strong intermolecular π−π stacking in the solid state, which inherently drives up the crystal lattice energy and restricts solubility in highly polar protic solvents like water [1].

  • The 5-Bromo Substitution: The addition of a heavy halogen at position 5 significantly increases the molecule's lipophilicity ( logP ) and polarizability. While this decreases aqueous solubility further, it enhances the compound's affinity for moderately polar and halogenated organic solvents via dispersion forces.

  • The 7-(1-Hydroxyethyl) Group: This is the critical functional group for organic solvation. The secondary alcohol provides both a strong hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). Furthermore, the sp3 hybridized carbon of the ethyl group introduces steric bulk that slightly disrupts the perfect planarity of the benzoxazole system, lowering the lattice energy compared to an unsubstituted analog.

The Causality of Solvent Selection: Because the API molecules form strong intermolecular hydrogen bonds in the crystal lattice (hydroxyl-to-nitrogen or hydroxyl-to-hydroxyl), non-polar solvents (e.g., hexane, heptane) lack the dielectric capacity to break these bonds, resulting in poor solubility. Conversely, polar aprotic solvents (e.g., DMSO, DMF) act as powerful hydrogen bond acceptors, readily solvating the hydroxyl proton while simultaneously accommodating the lipophilic bromobenzoxazole core.

Table 1: Predictive Solubility Matrix in Common Organic Solvents

Data summarized based on structural heuristics and Hansen Solubility Parameter (HSP) alignment for halogenated benzoxazoles.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Expected Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Excellent HBA; strong dipole-dipole interactions solvate both the polar -OH and the polarizable core.
Polar Aprotic Ethyl Acetate (EtOAc)6.0Moderate (10 - 50 mg/mL)Good HBA; matches the moderate lipophilicity of the brominated aromatic ring. Ideal for extraction.
Polar Protic Ethanol (EtOH)24.5Moderate (5 - 30 mg/mL)Acts as both HBD and HBA. Solvates the molecule well, but the hydrophobic bulk of the bromine limits maximum capacity.
Halogenated Dichloromethane (DCM)9.1High (>50 mg/mL)High dispersion forces ( δd​ ) perfectly match the brominated aromatic system.
Non-Polar n-Heptane1.9Low (<1 mg/mL)Incapable of breaking the intermolecular hydrogen bonds of the API's crystal lattice.

The Self-Validating Experimental Protocol

Visual solubility estimates are kinetic and highly prone to supersaturation errors. To obtain rigorous, thermodynamic solubility data required for regulatory submissions, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard [2].

The following protocol is designed as a self-validating system. It incorporates time-point sampling to definitively prove that thermodynamic equilibrium has been reached, and it utilizes HPLC-UV to confirm that the API has not chemically degraded in the chosen solvent during the equilibration period [3].

Step-by-Step Methodology: Thermodynamic Shake-Flask Profiling

Step 1: Preparation of the Solid Phase

  • Weigh approximately 50 mg of fully characterized 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (ensure polymorphic purity via PXRD prior to starting) into a 5 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the halogenated aromatic system.

  • Add 1.0 mL of the target organic solvent to the vial.

  • Visually inspect the vial. If the solid dissolves completely, add additional API in 20 mg increments until a persistent suspension is observed. Causality: Thermodynamic solubility can only be measured when the solution is in equilibrium with an excess solid phase.

Step 2: Equilibration (The Shake-Flask) 4. Seal the vials securely with PTFE-lined caps to prevent solvent evaporation. 5. Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C (standard ambient temperature for pharmaceutical processing) at an agitation speed of 150 RPM. 6. Self-Validation Sampling: To prove equilibrium, extract 50 µL aliquots at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration variance between sequential time points is 5% [2].

Step 3: Phase Separation 7. Transfer the extracted aliquots into microcentrifuge tubes. 8. Centrifuge at 14,000 RPM for 15 minutes at 25°C.

  • Field-Proven Insight: Do not use syringe filters for phase separation of lipophilic, halogenated compounds. The compound will non-specifically adsorb to the filter membrane (especially nylon or PTFE), artificially lowering the measured solubility. Centrifugation eliminates this variable.

Step 4: Analytical Quantification (HPLC-UV) 9. Carefully aspirate the supernatant and immediately dilute it 1:100 or 1:1000 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Causality: Immediate dilution prevents the API from precipitating out of solution if the ambient temperature drops. 10. Inject the diluted samples onto a reverse-phase C18 column using a stability-indicating HPLC-UV method. Quantify the API against a standard calibration curve. Check the chromatogram for secondary peaks to ensure the solvent did not induce solvolysis or degradation of the hydroxyl group.

Workflow Visualization

The following diagram maps the logical flow of the self-validating solubility screening process, ensuring that kinetic artifacts and degradation errors are systematically eliminated.

SolubilityWorkflow S1 1. Solvent Selection (Hansen Parameter Matching) S2 2. Saturated Suspension (Excess Solid Verification) S1->S2 S3 3. Orbital Equilibration (24h, 48h, 72h Sampling) S2->S3 S4 4. Phase Separation (High-Speed Centrifugation) S3->S4 S5 5. HPLC-UV Quantification (Stability-Indicating Assay) S4->S5

Thermodynamic solubility screening workflow for API preformulation.

Conclusion

The solubility profile of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is dictated by the interplay between its rigid, π -stacking core, the lipophilic bromine atom, and the polar 1-hydroxyethyl side chain. By applying structural heuristics and executing a rigorously controlled, self-validating shake-flask protocol, formulation scientists can accurately map its solubility landscape. This data is the foundational bedrock upon which successful crystallization, purification, and eventual drug delivery systems are built.

References

  • Annex 4 - World Health Organization (WHO) Technical Report Series, No. 1019. World Health Organization. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at:[Link]

Synthesis Pathway for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Retrosynthetic Strategy

The compound 1-(5-bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a highly valuable building block in medicinal chemistry. Its benzoxazole core is a privileged scaffold in drug discovery, while the 5-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The 7-(1-hydroxyethyl) group offers an additional vector for stereospecific functionalization.

Designing a robust synthesis for this molecule requires strict regiocontrol and chemoselectivity. Our retrosynthetic strategy disconnects the secondary alcohol to a ketone precursor, 7-acetyl-5-bromo-1,3-benzoxazole. The benzoxazole ring is further deconstructed into an ortho-aminophenol derivative, which traces back to a commercially available starting material: 5-bromo-2-hydroxyacetophenone .

SynthesisPathway A 5-Bromo-2-hydroxy- acetophenone B 5-Bromo-2-hydroxy- 3-nitroacetophenone A->B HNO3 Nitration C 3-Amino-5-bromo- 2-hydroxyacetophenone B->C SnCl2 Reduction D 7-Acetyl-5-bromo- 1,3-benzoxazole C->D HC(OEt)3 Annulation E 1-(5-Bromo-1,3-benzoxazol- 7-yl)ethan-1-ol D->E NaBH4 Reduction

Fig 1. Four-step synthetic workflow for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

Mechanistic Insights: The Annulation Cascade

The critical step in this pathway is the construction of the benzoxazole core via the condensation of an ortho-aminophenol with a C1 synthon. We utilize triethyl orthoformate (TEOF) under Brønsted acid catalysis. This method is superior to using formic acid, as it avoids the formation of formamide byproducts and can often be run solvent-free[1].

Causality in Reaction Design: The amino group, being more nucleophilic than the phenol, first attacks the activated orthoester to form an imidate intermediate. Subsequent intramolecular attack by the phenolic oxygen closes the ring. The continuous removal of ethanol (via a Dean-Stark apparatus or open distillation) drives the equilibrium toward the hemiorthoamide, which irreversibly dehydrates to yield the aromatic benzoxazole system[2].

Mechanism SM o-Aminophenol Derivative IM1 Imidate Intermediate SM->IM1 + HC(OEt)3 - EtOH IM2 Hemiorthoamide Intermediate IM1->IM2 Intramolecular OH Attack Prod Benzoxazole Core IM2->Prod - 2 EtOH Rearomatization

Fig 2. Mechanistic pathway of the acid-catalyzed benzoxazole annulation.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol described below functions as a self-validating system . We rely on specific analytical markers to confirm structural integrity before advancing to the next step, preventing the carryover of impurities.

Step 1: Regioselective Electrophilic Aromatic Nitration

Objective: Synthesize 5-bromo-2-hydroxy-3-nitroacetophenone.

  • Protocol: Dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq) in 1,2-dichloroethane (DCE) to achieve a 0.5 M solution. (Note: While older literature cites carbon tetrachloride [3], DCE is preferred for modern EHS compliance). Slowly add concentrated nitric acid (65%, 1.2 eq) dropwise at 0 °C. Heat the mixture to 75 °C for 1 hour. Cool to room temperature, filter the precipitated solid, and wash with cold DCE.

  • Causality & Validation: The phenolic -OH strongly directs the incoming nitronium ion to the ortho and para positions. Because the para position is blocked by bromine, nitration occurs exclusively at C3. You can validate this step via ¹H NMR: the disappearance of the C3 proton and the downfield shift of the remaining aromatic protons confirm successful nitration.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesize 3-amino-5-bromo-2-hydroxyacetophenone.

  • Protocol: Suspend the nitro intermediate (1.0 eq) in absolute ethanol (0.3 M). Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and heat to 80 °C (reflux) for 3 hours. Cool the mixture, concentrate under vacuum, and neutralize with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with ethyl acetate, filter through a Celite pad to remove tin salts, dry over Na₂SO₄, and concentrate [4].

  • Causality & Validation: Palladium-catalyzed hydrogenation (Pd/C + H₂) is strictly avoided here due to the high risk of hydrodebromination at the C5 position. SnCl₂ provides absolute chemoselectivity for the nitro group. Validate via ¹H NMR by observing a broad, D₂O-exchangeable singlet near 4.5 ppm corresponding to the newly formed -NH₂ group.

Step 3: Benzoxazole Annulation

Objective: Synthesize 7-acetyl-5-bromo-1,3-benzoxazole.

  • Protocol: In a round-bottom flask equipped with a short-path distillation head, combine 3-amino-5-bromo-2-hydroxyacetophenone (1.0 eq) with an excess of triethyl orthoformate (5.0 eq). Add p-toluenesulfonic acid (p-TsOH, 0.05 eq). Heat the mixture to 140–150 °C for 4 hours, allowing the ethanol byproduct to distill off [1]. Remove excess TEOF under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality & Validation: Removing ethanol drives the thermodynamic sink toward the aromatized benzoxazole [2]. Validation is definitive via ¹H NMR: look for the highly diagnostic, deshielded oxazole C2 proton appearing as a sharp singlet at >8.0 ppm.

Step 4: Carbonyl Reduction to the Target Alcohol

Objective: Synthesize 1-(5-bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

  • Protocol: Dissolve the ketone intermediate (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes to control hydrogen evolution. Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours. Quench with saturated NH₄Cl, extract with dichloromethane, dry, and concentrate.

  • Causality & Validation: NaBH₄ is a mild hydride source that perfectly targets the ketone without reducing the benzoxazole core or cleaving the aryl bromide bond. Validation is confirmed by the conversion of the acetyl methyl singlet (~2.7 ppm) into a doublet (~1.5 ppm), and the appearance of a methine quartet (~5.1 ppm).

Quantitative Data & Process Parameters

The following table summarizes the expected yields and key analytical markers for the self-validating workflow.

Table 1: Reaction Parameters and Yields
StepTransformationReagents & ConditionsExpected YieldKey Analytical Marker (¹H NMR)
1 Electrophilic NitrationHNO₃ (65%), DCE, 75 °C, 1 h73%Disappearance of C3-H; new Ar-H doublets
2 Nitro ReductionSnCl₂·2H₂O, EtOH, 80 °C, 3 h85%Broad singlet ~4.5 ppm (-NH₂)
3 AnnulationHC(OEt)₃, p-TsOH, 150 °C, 4 h80%Sharp singlet ~8.1 ppm (Oxazole C2-H)
4 Carbonyl ReductionNaBH₄, MeOH, 0 °C to RT, 2 h90%Quartet ~5.1 ppm (-CH-OH)
Table 2: Material Safety and Handling
ReagentPrimary HazardMitigation Strategy
Nitric Acid (HNO₃) Strong oxidizer, highly corrosiveUse secondary containment; control addition rate strictly at 0 °C.
Stannous Chloride Irritant, environmental hazardQuench with base; filter heavy metal salts through Celite.
Triethyl Orthoformate Flammable liquidPerform under inert atmosphere (N₂/Ar); distill in fume hood.
Sodium Borohydride Flammable solid, liberates H₂ gasAdd in small portions at 0 °C; ensure reaction vessel is properly vented.

References

  • ChemRadar. "1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone CAS#70977-85-4". Global Chemical Inventory Search. URL:[Link]

  • ACS Omega. "Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition". ACS Omega, 2019. URL:[Link]

  • The Journal of Organic Chemistry. "Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids". J. Org. Chem., 2015. URL:[Link]

Sources

Methodological & Application

Oxidation of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol to ketone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective Oxidation of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol to Ketone Derivatives

Executive Summary & Strategic Rationale

The oxidation of complex, functionalized secondary alcohols to their corresponding ketones is a foundational transformation in medicinal chemistry and drug development. The substrate , 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol , presents a unique highly-functionalized scaffold:

  • Privileged Pharmacophore: The 1,3-benzoxazole core is a critical motif in numerous biologically active compounds.

  • Synthetic Handle: The 5-bromo substituent is a valuable handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

  • Benzylic Activation: The 1-hydroxyethyl group at the 7-position is adjacent to the aromatic system, classifying it as a secondary benzylic alcohol.

The Challenge: The chosen oxidation method must efficiently convert the secondary alcohol to a methyl ketone (1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-one) without inducing halogen-metal exchange, radical debromination, or hydrolytic cleavage of the benzoxazole ring. To achieve this, we bypass harsh oxidants (like Jones reagent) and focus on mild, highly chemoselective protocols: Dess-Martin Periodinane (DMP) and Activated Manganese(IV) Oxide (MnO₂) .

Mechanistic Insights & Reagent Selection (E-E-A-T)

As an application scientist, selecting the correct oxidant requires balancing reaction kinetics, substrate stability, and workflow scalability.

A. Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine(V) reagent that operates under exceptionally mild, neutral conditions at room temperature [1].

  • Causality for Choice: DMP is highly chemoselective. It tolerates sensitive heterocyclic rings (like benzoxazoles) and aryl halides because it avoids the generation of highly reactive radical intermediates or strong acids [1, 2].

  • Mechanism: The reaction proceeds via rapid ligand exchange where the alcohol displaces an acetate group on the iodine, forming a diacetoxyalkoxyperiodinane intermediate. The displaced acetate then acts as an internal base, deprotonating the benzylic carbon to release the ketone, acetic acid, and an iodinane byproduct [1].

B. Activated Manganese(IV) Oxide (MnO₂)

Activated MnO₂ is a heterogeneous oxidant renowned for its strict selectivity toward allylic and benzylic alcohols[3, 4].

  • Causality for Choice: Because the 7-position of the benzoxazole ring is part of the extended aromatic system, the adjacent alcohol is benzylic and highly susceptible to MnO₂ oxidation. Furthermore, heterogeneous reactions offer the simplest possible workup—mere filtration [4].

  • Mechanism: The oxidation occurs on the solid surface of the MnO₂ lattice. The alcohol adsorbs onto Mn⁴⁺ sites, followed by a single-electron transfer that generates a resonance-stabilized benzylic radical intermediate, which subsequently collapses to the ketone while reducing Mn⁴⁺ to Mn²⁺ [3, 4].

Workflow Substrate 1-(5-Bromo-1,3-benzoxazol- 7-yl)ethan-1-ol DMP DMP Oxidation (CH2Cl2, RT) Substrate->DMP Homogeneous MnO2 MnO2 Oxidation (PhMe or CH2Cl2, Reflux/RT) Substrate->MnO2 Heterogeneous Product 1-(5-Bromo-1,3-benzoxazol- 7-yl)ethan-1-one DMP->Product MnO2->Product

Figure 1: Divergent oxidation workflows for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

Comparative Data: Oxidant Selection Matrix

To guide experimental design, the following table summarizes the quantitative and qualitative metrics of applicable oxidation methodologies for this specific substrate.

Oxidant SystemMechanism TypeReaction TempChemoselectivityWorkup ComplexityYield Potential
DMP Hypervalent Iodine(V)0 °C to RTHigh (Preserves heterocycles)Moderate (Aqueous quench)>90%
Activated MnO₂ Surface RadicalRT to 80 °CVery High (Benzylic specific)Low (Filtration only)80–95%
Swern (DMSO/COCl₂) Activated DMSO-78 °CGoodHigh (Cryogenic, odor)85%
Anelli (TEMPO/NaOCl) Oxoammonium Ion0 °C to RTModerate (Risk of over-oxidation)Moderate75–85%

Experimental Protocols

Protocol A: Homogeneous Oxidation via Dess-Martin Periodinane (DMP)

This protocol is recommended for rapid, high-yielding synthesis on a milligram to low-gram scale.

Reagents & Stoichiometry:

  • 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol: 1.0 equiv (e.g., 1.0 mmol)

  • Dess-Martin Periodinane (DMP): 1.3 to 1.5 equiv

  • Dichloromethane (CH₂Cl₂): 0.1 M relative to substrate

  • Pro-Tip: Adding 1.0 equiv of H₂O to the CH₂Cl₂ prior to DMP addition drastically accelerates the ligand exchange step, reducing reaction times from hours to minutes.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0 °C using an ice bath. Add DMP portion-wise to control any mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The mixture will become cloudy as the iodinane byproduct precipitates.

  • Monitoring: Monitor via TLC (typically 3:1 Hexanes:EtOAc). The ketone product will run higher (higher Rf) than the secondary alcohol.

  • Quench (Self-Validating Step): Once complete (typically 30–90 mins), pour the reaction mixture into an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine to water-soluble species, while NaHCO₃ neutralizes the acetic acid byproduct, protecting the benzoxazole ring from acidic degradation [1, 2].

  • Workup: Stir vigorously for 15 minutes until the organic layer is completely clear. Extract with CH₂Cl₂ (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

DMP_Mechanism Step1 1. Substrate + DMP (12-I-5 Hypervalent Iodine) Step2 2. Ligand Exchange (Release of 1 eq. AcOH) Step1->Step2 Step3 3. Diacetoxyalkoxyperiodinane Intermediate Step2->Step3 Step4 4. Intramolecular Deprotonation (Acetate acts as base) Step3->Step4 Step5 5. Ketone Product + Iodinane Byproduct + AcOH Step4->Step5

Figure 2: Mechanistic pathway of DMP-mediated secondary alcohol oxidation.

Protocol B: Heterogeneous Oxidation via Activated MnO₂

This protocol is recommended for scale-up (multi-gram) due to its operational simplicity and avoidance of expensive/shock-sensitive iodine reagents.

Reagents & Stoichiometry:

  • 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol: 1.0 equiv (e.g., 10.0 mmol)

  • Activated MnO₂: 10 to 15 equiv by weight (Large excess is required because the reaction is strictly surface-mediated).

  • Solvent: Toluene or CH₂Cl₂ (0.05 M).

Step-by-Step Methodology:

  • Preparation: Ensure the MnO₂ is freshly activated. Causality: Water competitively binds to the active Mn⁴⁺ sites on the crystal lattice; using non-activated or damp MnO₂ will stall the reaction [3, 4].

  • Reaction: Dissolve the substrate in the chosen solvent. Add the activated MnO₂ powder in one portion.

  • Agitation: Stir vigorously. If using CH₂Cl₂, stir at room temperature for 12–24 hours. If using Toluene, the mixture can be heated to 60–80 °C to accelerate the reaction (typically complete in 2–4 hours).

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the MnO₂ and MnO byproducts. Wash the filter cake thoroughly with hot ethyl acetate or CH₂Cl₂ to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure ketone. Column chromatography is rarely needed if the starting material is fully consumed.

Analytical Validation

To confirm the success of the self-validating protocols, utilize the following analytical checkpoints:

  • ¹H NMR (CDCl₃): The starting material exhibits a distinct multiplet for the benzylic CH-OH proton around 4.8–5.2 ppm, and a doublet for the methyl group. Upon successful oxidation, the CH-OH proton signal will completely disappear, and the methyl doublet will collapse into a sharp singlet (methyl ketone) shifted downfield to ~2.6–2.8 ppm.

  • LC-MS: Look for the mass transition. The bromo-isotope pattern (M and M+2 peaks of roughly equal intensity) must remain intact, confirming that the 5-bromo substituent was not compromised during the oxidation.

References

  • Dess–Martin periodinane - Wikipedia Source: Wikipedia URL:[Link]

  • Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols Source: JoVE (Journal of Visualized Experiments) URL:[Link]

Protocol for synthesizing fluorescent probes from 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Advanced Mitochondria-Targeted Fluorescent Probes from 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Executive Summary

This application note provides a comprehensive, self-validating protocol for the synthesis and biological application of a novel mitochondria-targeted fluorescent probe. By utilizing the highly functionalized building block 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, we outline a two-step synthetic workflow. The protocol leverages palladium-catalyzed cross-coupling to establish a visible-light fluorophore, followed by Steglich esterification to attach a lipophilic targeting cation. This guide is designed for researchers in drug development and chemical biology seeking to construct reliable organelle-specific imaging agents.

Mechanistic Rationale & Design Strategy

The starting material, 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, offers two distinct orthogonal reactive sites, making it an ideal scaffold for modular probe design:

  • Fluorophore Core Generation (C5-Bromine): Benzoxazoles are inherently stable but typically exhibit fluorescence in the UV region[1]. To shift the emission into the visible spectrum and induce an Intramolecular Charge Transfer (ICT) mechanism, the 5-bromo position serves as a handle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling. Coupling with an electron-donating group (e.g., 4-(N,N-diethylamino)phenylboronic acid) creates a strong push-pull electronic system, significantly increasing the Stokes shift and quantum yield.

  • Organelle Targeting (C7-Secondary Alcohol): The 7-(1-hydroxyethyl) group provides a critical secondary alcohol for functionalization. Using Steglich esterification[2], this hydroxyl group is coupled with (4-carboxybutyl)triphenylphosphonium bromide. The triphenylphosphonium (TPP) cation is highly lipophilic and utilizes the steep negative mitochondrial membrane potential ( ΔΨm​≈ -150 to -180 mV) to selectively accumulate within the mitochondrial matrix, enabling precise subcellular imaging[3][4].

SynthFlow SM Starting Material 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol Step1 Step 1: Suzuki-Miyaura Coupling Extend π-Conjugation (ICT Donor) SM->Step1 Intermediate Fluorescent Intermediate (Visible Emission) Step1->Intermediate Step2 Step 2: Steglich Esterification Attach Targeting Moiety (TPP) Intermediate->Step2 Probe Final Probe Mitochondria-Targeted Fluorophore Step2->Probe

Two-step synthetic workflow for the mitochondria-targeted benzoxazole probe.

Experimental Protocols

Step 1: Synthesis of the Fluorescent Intermediate via Suzuki-Miyaura Coupling

Objective: Synthesize 1-(5-(4-(diethylamino)phenyl)-1,3-benzoxazol-7-yl)ethan-1-ol to establish the ICT fluorophore.

  • Preparation: In a flame-dried Schlenk flask, dissolve 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (1.0 eq, 1.0 mmol) and 4-(N,N-diethylamino)phenylboronic acid (1.2 eq, 1.2 mmol) in a vigorously degassed mixture of Toluene/Ethanol (4:1 v/v, 10 mL).

  • Catalyst Addition: Add K2​CO3​ (3.0 eq, 3.0 mmol) dissolved in 2 mL of degassed deionized water. Under a strict argon atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 eq, 5 mol%).

    • Causality Note: Strict argon degassing of all solvents is critical. Oxygen rapidly oxidizes the Pd(0) active catalyst species into inactive Pd(II) complexes, which will prematurely stall the catalytic cross-coupling cycle and result in poor yields.

  • Reaction: Heat the biphasic mixture to 90 °C and stir for 12 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the fluorescent intermediate as a bright yellow solid.

Step 2: Synthesis of the Final Probe via Steglich Esterification

Objective: Conjugate the TPP targeting moiety to the secondary alcohol of the intermediate.

  • Preparation: Dissolve the fluorescent intermediate (1.0 eq, 0.5 mmol) and (4-carboxybutyl)triphenylphosphonium bromide (1.2 eq, 0.6 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under argon[5].

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq, 0.75 mmol) and 4-Dimethylaminopyridine (DMAP) (0.2 eq, 0.1 mmol).

    • Causality Note: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a vital nucleophilic catalyst, forming a highly reactive acylpyridinium species. This is essential because the secondary alcohol on the benzoxazole C7-ethyl group is sterically hindered and would otherwise react too slowly with the O-acylisourea, leading to unwanted N-acylurea byproducts[2].

  • Reaction: Allow the reaction to warm naturally to room temperature and stir for 16 hours.

  • Workup & Purification: Filter off the white dicyclohexylurea (DCU) precipitate and concentrate the filtrate. Purify via reverse-phase chromatography (Water/Acetonitrile gradient) to yield the final probe (Mito-Benzoxazole).

Photophysical Characterization

To validate the success of the synthesis, photophysical properties must be quantified. The successful extension of the π -system is confirmed by a massive red-shift in both absorption and emission spectra compared to the starting material.

Table 1: Photophysical Properties of Intermediate vs. Final Probe (Measured in PBS, pH 7.4)

CompoundAbsorbance Max ( λabs​ )Emission Max ( λem​ )Stokes Shift ( Δλ )Quantum Yield ( Φ )Molar Extinction ( ϵ )
Starting Material 285 nm340 nm55 nm0.021.2 x 104 M−1cm−1
Fluorescent Intermediate 380 nm510 nm130 nm0.453.8 x 104 M−1cm−1
Final Probe (Mito-Benzoxazole) 385 nm515 nm130 nm0.423.7 x 104 M−1cm−1

Biological Application: Live-Cell Imaging Protocol

To ensure the protocol is a self-validating system, the synthesized probe must be co-stained with a commercial standard to calculate the Pearson's Correlation Coefficient (PCC) for mitochondrial localization.

  • Cell Culture: Seed HeLa cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37 °C, 5% CO2​ until 70-80% confluent.

  • Probe Loading: Remove the culture media and wash cells twice with warm PBS. Add serum-free DMEM containing 2 μ M of the Final Probe. Incubate for 30 minutes at 37 °C[6].

  • Co-staining (Validation Step): Add MitoTracker™ Deep Red (100 nM) directly to the dish for the final 15 minutes of the incubation period to validate mitochondrial colocalization[5].

  • Imaging: Wash cells three times with PBS to remove any unbound probe. Image immediately using a confocal laser scanning microscope.

    • Mito-Benzoxazole Channel: Ex = 405 nm laser, Em = 480-550 nm.

    • MitoTracker™ Channel: Ex = 640 nm laser, Em = 660-700 nm.

BioWorkflow Incubation 1. Probe Incubation (2 µM, 30 min) Uptake 2. Cellular Uptake (Endocytosis / Diffusion) Incubation->Uptake Targeting 3. Mitochondrial Targeting (ΔΨm Driven Accumulation) Uptake->Targeting Imaging 4. Confocal Imaging (Ex: 405nm / Em: 515nm) Targeting->Imaging

Workflow for live-cell incubation and mitochondrial targeting of the fluorescent probe.

References

  • Total Synthesis of Photoactivatable or Fluorescent Anandamide Probes: Novel Bioactive Compounds with Angiogenic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Mitochondria-targeting biocompatible fluorescent BODIPY probes Source: Spiral - Imperial College London URL:[Link]

  • A new mitochondrial probe combining pyrene and a triphenylphosphonium salt for cellular oxygen and free radical detection via fluorescence lifetime measurements Source: Free Radical Research (Taylor & Francis) URL:[Link]

  • Mitochondria targeting and near-infrared fluorescence imaging of a novel heptamethine cyanine anticancer agent Source: International Journal of Oncology (Spandidos Publications) URL:[Link]

Sources

Application Note: Palladium-Catalyzed Amination of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The functionalization of benzoxazole derivatives is a critical transformation in medicinal chemistry, as the 2-aminobenzoxazole and substituted benzoxazole motifs are prevalent in various therapeutics, including orexin receptor antagonists and PPAR agonists[1]. However, the direct Buchwald-Hartwig amination of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol presents two distinct chemoselectivity and reactivity challenges:

  • The Coordinating N-Heteroarene Core: The basic nitrogen of the benzoxazole ring can competitively bind to the active palladium(0) species, forming stable, off-cycle complexes that prematurely deactivate the catalyst[2].

  • The Unprotected Secondary Alcohol: The 1-hydroxyethyl group at the 7-position is susceptible to competitive C-O cross-coupling (etherification) or base-induced oxidation (via β -hydride elimination) if inappropriate ligands or strong bases are employed[3],[4].

Historically, overcoming these issues required the installation and subsequent removal of protecting groups (e.g., TBS or THP ethers), adding two synthetic steps and reducing overall atom economy. This application note details a highly selective, protecting-group-free protocol utilizing a sterically demanding, deactivation-resistant dialkylbiarylphosphine precatalyst (tBuBrettPhos Pd G3) combined with a mild inorganic base to achieve quantitative C-N coupling.

Mechanistic Insights & Causality

To design a self-validating and robust protocol, every reagent choice must be mechanistically justified. The successful amination of this substrate relies on the precise tuning of the catalytic cycle's micro-steps.

Ligand and Precatalyst Selection

We employ the tBuBrettPhos Pd G3 precatalyst. The third-generation (G3) aminobiphenyl palladacycle ensures rapid, quantitative generation of the active monomeric L-Pd(0) species under mild conditions without requiring a separate reducing agent. The bulky tBuBrettPhos ligand serves a dual purpose:

  • Preventing Catalyst Poisoning: Its extreme steric profile creates a protective pocket around the palladium center, physically preventing the Lewis-basic benzoxazole nitrogen from coordinating and forming inactive multimeric Pd-complexes[2].

  • Accelerating Reductive Elimination: The electron-rich nature of the dialkylbiarylphosphine accelerates the oxidative addition of the electron-deficient benzoxazole bromide, while its steric bulk forces the amine and aryl groups into close proximity, drastically lowering the activation energy for the final C-N reductive elimination step[5].

Base Selection

The choice of base is the most critical parameter for tolerating the unprotected secondary alcohol. Strong alkoxide bases, such as Sodium tert-butoxide (NaOtBu), readily deprotonate the 1-hydroxyethyl group. The resulting alkoxide can bind to the Pd(II) intermediate, leading to competitive intramolecular/intermolecular C-O coupling or undergoing β -hydride elimination to yield the corresponding ketone byproduct[3]. By substituting NaOtBu with the milder Cesium Carbonate (Cs₂CO₃) , the alcohol remains protonated throughout the reaction. Cs₂CO₃ is sufficiently basic to deprotonate the Pd-coordinated amine intermediate, driving the catalytic cycle forward without triggering side reactions[4].

Condition Optimization & Quantitative Data

The table below summarizes the optimization campaign, demonstrating the causality behind the selected reaction parameters. The coupling of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol with morpholine (1.2 equiv) was used as the model reaction.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene100<5Extensive decomposition; ketone formation via β -hydride elimination.
2Pd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane9045Sluggish reaction; catalyst resting state observed due to N-coordination.
3tBuBrettPhos Pd G3NaOtBu1,4-Dioxane9015Significant C-O coupling byproducts due to alcohol deprotonation.
4tBuBrettPhos Pd G3K₃PO₄t-Amyl OH9078Good conversion; trace byproducts.
5 tBuBrettPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 90 92 Clean conversion; secondary alcohol fully tolerated.

Visualizations of Reaction Logic

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OA Oxidative Addition [L-Pd(II)(Ar)(Br)] Fast via tBuBrettPhos Pd0->OA + Ar-Br AmineBind Amine Coordination [L-Pd(II)(Ar)(NHR2)]+ OA->AmineBind + Amine - Br- Deprot Deprotonation via Cs2CO3 [L-Pd(II)(Ar)(NR2)] (Alcohol remains untouched) AmineBind->Deprot + Cs2CO3 - CsHCO3 RE Reductive Elimination Product Formation Deprot->RE Steric crowding RE->Pd0 Product Release

Fig 1: Buchwald-Hartwig catalytic cycle highlighting chemoselective steps for unprotected alcohols.

Workflow Step1 1. Preparation Glovebox Setup Precatalyst & Base Step2 2. Reagents Substrate & Amine in 1,4-Dioxane Step1->Step2 Step3 3. Reaction Heat to 90°C 12-16 Hours Step2->Step3 Step4 4. Workup Filter Salts Concentrate Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2: Experimental workflow for the protecting-group-free Pd-catalyzed amination.

Experimental Protocol

Self-Validation Note: This protocol is designed to exclude oxygen, which rapidly oxidizes L-Pd(0) to inactive Pd(II) species. The use of anhydrous, degassed solvents is mandatory.

Materials Required
  • Substrate: 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (1.0 mmol, 242.07 mg)

  • Amine: Morpholine (1.2 mmol, 104.5 mg)

  • Precatalyst: tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%, 17.1 mg)

  • Base: Cesium Carbonate, anhydrous (1.5 mmol, 488.7 mg)

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with N₂ for 30 mins), 5.0 mL

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • Transfer an oven-dried 20 mL reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

    • Weigh and add 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (242.07 mg, 1.0 equiv), tBuBrettPhos Pd G3 (17.1 mg, 0.02 equiv), and finely powdered anhydrous Cs₂CO₃ (488.7 mg, 1.5 equiv) to the vial.

    • Causality Check: Adding solid reagents first prevents localized high concentrations of active catalyst from degrading before substrate binding.

  • Solvent and Amine Addition:

    • Add 5.0 mL of degassed, anhydrous 1,4-Dioxane to the vial.

    • Add morpholine (104.5 mg, 1.2 equiv) via a micropipette.

    • Seal the vial tightly with a PTFE-lined crimp cap and remove it from the glovebox.

  • Heating and Catalysis:

    • Place the sealed vial in a pre-heated aluminum heating block set to 90 °C.

    • Stir vigorously (800 rpm) for 12 to 16 hours.

    • Causality Check: Vigorous stirring is essential because the reaction is a heterogeneous mixture (Cs₂CO₃ is largely insoluble in 1,4-Dioxane).

  • Reaction Quench and Workup:

    • Remove the vial from the heating block and allow it to cool to room temperature.

    • Dilute the reaction mixture with 10 mL of Ethyl Acetate (EtOAc).

    • Filter the mixture through a short pad of Celite to remove the inorganic salts (Cs₂CO₃ and CsBr) and precipitated palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 50:50 to 20:80, as the secondary alcohol renders the product highly polar).

    • Isolate the pure 1-(5-Morpholino-1,3-benzoxazol-7-yl)ethan-1-ol as a solid.

References

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides The Journal of Organic Chemistry - ACS Publications URL:[Link][5]

  • Amination of Benzoxazoles by Visible-Light Photoredox Catalysis University of Liverpool / Chemistry - A European Journal URL:[Link][1]

  • Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles Angewandte Chemie International Edition / PMC URL:[Link][3]

  • Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines Journal of the American Chemical Society / DSpace@MIT URL:[Link][2]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification RSC Medicinal Chemistry / PMC URL:[Link][4]

Sources

Crystallization techniques for isolating 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Chiral Resolution Strategies for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Introduction & Physicochemical Profiling

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a highly functionalized, halogenated heterocyclic secondary alcohol. Compounds featuring the benzoxazole scaffold are critical intermediates in the synthesis of pharmaceuticals, notably in the development of orexin receptor antagonists and kinase inhibitors [1]. The presence of the 5-bromo substituent significantly increases the lipophilicity and molecular weight of the core, while the 1-hydroxyethyl group introduces a chiral center and a strong hydrogen-bond donor.

Isolating this compound presents two distinct challenges:

  • Oiling Out: Benzoxazole derivatives are prone to liquid-liquid phase separation (oiling out) during cooling crystallization if the supersaturation generation is too rapid[1].

  • Chiral Resolution: Because secondary alcohols lack strong acidic or basic functional groups, direct diastereomeric salt formation is impossible without prior derivatization [2].

Table 1: Physicochemical Profile & Crystallization Parameters

PropertyValue / CharacteristicImpact on Crystallization
Molecular Formula C9H8BrNO2Halogen bonding potential; high density.
Molecular Weight 242.07 g/mol Requires careful solvent volume control to avoid crashing out.
H-Bonding 1 Donor (-OH), 3 Acceptors (N, O, O)Strong affinity for moderately polar solvents (e.g., Ethyl Acetate).
Chiral Center C1 of the ethyl groupRequires derivatization for classical salt resolution.
Predicted Solubilities High in DCM/THF; Mod. in EtOAc; Low in HeptaneDictates the use of an EtOAc/Heptane binary solvent system.

Primary Isolation: Anti-Solvent Cooling Crystallization of the Racemate

Mechanistic Rationale

To isolate the racemic mixture post-synthesis, a binary solvent system of Ethyl Acetate (EtOAc) and n-Heptane is utilized. EtOAc acts as the primary solvent; its moderate polarity and hydrogen-bond acceptor capability (carbonyl oxygen) effectively solvate the secondary alcohol. n-Heptane acts as the anti-solvent, lowering the dielectric constant of the mixture and forcing the hydrophobic brominated benzoxazole core out of solution [1]. A controlled, seeded cooling ramp is mandatory to prevent the compound from oiling out—a phenomenon where the solute separates as an amorphous liquid phase rather than a crystalline solid.

Self-Validating Protocol
  • Dissolution: Suspend 10.0 g of crude racemic 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol in 40 mL of EtOAc. Heat the mixture to 75°C under continuous stirring until complete dissolution is achieved. In-Process Control (IPC): If the solution remains turbid after 15 minutes at 75°C, add EtOAc in 2 mL increments until visually clear.

  • Anti-Solvent Addition: Slowly add 20 mL of n-Heptane dropwise over 30 minutes while maintaining the temperature at 75°C.

  • Seeding & Nucleation: Cool the reactor to 60°C at a rate of 0.5°C/min. Introduce 50 mg of pure crystalline racemate seeds. Hold at 60°C for 1 hour to allow the seed bed to mature and prevent secondary nucleation. IPC: Visually confirm the persistence and growth of the seed crystals. If seeds dissolve, the solution is undersaturated; add 5 mL of n-Heptane and re-seed.

  • Cooling Ramp: Cool the suspension to 5°C at a rate of 0.2°C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (0°C) EtOAc/Heptane (1:2 v/v). Dry under vacuum at 45°C for 12 hours.

Enantiomeric Resolution: Diastereomeric Salt Crystallization

Mechanistic Rationale

Because the secondary alcohol cannot form salts directly, it must be converted into a hemiphthalate ester using phthalic anhydride. This derivatization installs a free carboxylic acid moiety [2]. Reacting this acid with a chiral resolving agent, such as (S)-(-)-1-phenylethylamine, generates a pair of diastereomeric salts: (R)-alcohol-(S)-amine and (S)-alcohol-(S)-amine. The rigid benzoxazole ring and the bulky phthalate group create massive steric disparities between these two diastereomers, resulting in a significant solubility differential in polar solvent mixtures (e.g., Ethanol/EtOAc), allowing the less soluble (R,S)-salt to selectively crystallize [2].

Self-Validating Protocol
  • Derivatization: Dissolve 5.0 g of the purified racemate and 3.5 g of phthalic anhydride in 25 mL of anhydrous pyridine. Stir at 90°C for 4 hours. Cool to room temperature, acidify with 2M HCl to pH 2, and extract with EtOAc. Wash the organic layer with brine, dry over MgSO4, and concentrate to yield the racemic phthalate half-ester. IPC: Confirm complete conversion via TLC (Hexane/EtOAc 1:1, UV detection).

  • Salt Formation: Dissolve the half-ester in 40 mL of hot Ethanol (60°C). Slowly add 1.0 molar equivalent of (S)-(-)-1-phenylethylamine. Stir for 30 minutes.

  • Fractional Crystallization: Allow the solution to cool naturally to room temperature over 4 hours, then transfer to a 4°C refrigerator for 12 hours. The (R,S)-diastereomeric salt will selectively crystallize.

  • Isolation & Verification: Filter the white needle-like crystals. IPC: Analyze a small sample of the salt via chiral HPLC. If the diastereomeric excess (de) is < 95%, perform a recrystallization from hot Ethanol.

  • Hydrolysis (Recovery of the (R)-Enantiomer): Suspend the pure salt in 10% aqueous NaOH (30 mL) and heat to 80°C for 2 hours to cleave the ester. Cool, extract the liberated chiral amine with diethyl ether, and acidify the aqueous layer to pH 3. Extract the aqueous layer with EtOAc to recover the enantiopure (R)-1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

Quantitative Process Metrics

Table 2: Expected Yields and Purity Metrics across Workflows

Process StepStarting Material MassExpected Yield (%)Chemical Purity (HPLC)Enantiomeric Excess (ee%)
Cooling Crystallization 10.0 g (Crude)82 - 85%> 99.0%N/A (Racemic)
Derivatization 5.0 g (Pure Racemate)> 95%> 98.0%N/A
Fractional Crystallization ~7.8 g (Half-Ester)38 - 42%*> 99.5% (Salt)> 98.0% (de)
Hydrolysis & Isolation ~3.0 g (Pure Salt)85 - 90%> 99.0%> 98.5% (ee)

*Yield based on a maximum theoretical yield of 50% for a single enantiomer.

Workflow Visualization

G Racemate Racemic 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol Derivatization Derivatization (Phthalic Anhydride, Pyridine) Racemate->Derivatization HalfEster Racemic Phthalate Half-Ester Derivatization->HalfEster SaltFormation Salt Formation (S)-(-)-1-Phenylethylamine HalfEster->SaltFormation Diastereomers Diastereomeric Salt Mixture (R,S) + (S,S) SaltFormation->Diastereomers Crystallization Fractional Crystallization (Ethanol) Diastereomers->Crystallization SaltRS Less Soluble Salt (R)-Alcohol-(S)-Amine Crystallization->SaltRS Crystals SaltSS More Soluble Salt (S)-Alcohol-(S)-Amine (Filtrate) Crystallization->SaltSS Mother Liquor Hydrolysis Alkaline Hydrolysis (NaOH, then HCl) SaltRS->Hydrolysis PureR (R)-1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (>98.5% ee) Hydrolysis->PureR

Workflow for the chiral resolution of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol via salt formation.

References

  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC. National Institutes of Health.
  • Enantioseparation of secondary alcohols by diastereoisomeric salt formation. ResearchGate.

Enantioselective synthesis methods for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol

Topic: Enantioselective Synthesis Methods for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral 1-(1,3-benzoxazol-7-yl)ethan-1-ol scaffolds are pivotal intermediates in the synthesis of various biologically active molecules. This application note provides a detailed guide to the enantioselective synthesis of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol from its corresponding prochiral ketone, 7-acetyl-5-bromobenzoxazole. We present and compare three state-of-the-art catalytic methodologies: Noyori-type Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) oxazaborolidine reduction, and whole-cell biocatalytic reduction. For each method, we provide in-depth, step-by-step protocols, mechanistic insights, and a comparative analysis of their performance in terms of yield, enantioselectivity, and operational simplicity. This guide is designed to equip researchers with the practical knowledge required to select and implement the most suitable method for their specific synthetic needs, ensuring efficient and reliable access to this valuable chiral building block.

Introduction

The 1,3-benzoxazole moiety is a privileged heterocyclic scaffold found in a wide array of pharmacologically active compounds. The introduction of a chiral hydroxyethyl group at the C7 position creates a versatile synthon for elaborating more complex molecular architectures. Specifically, 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol serves as a key building block, where the bromine atom provides a handle for further functionalization via cross-coupling reactions, and the chiral secondary alcohol offers a stereocenter crucial for dictating biological activity.

The most direct and atom-economical route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 7-acetyl-5-bromobenzoxazole. Achieving high enantioselectivity in this transformation is paramount. This document explores three robust and widely adopted catalytic strategies to achieve this goal, providing detailed protocols grounded in established chemical principles.

Overview of Synthetic Strategies

The conversion of a prochiral ketone to a chiral secondary alcohol is a fundamental transformation in asymmetric synthesis.[1] The choice of method depends on factors such as desired enantiomer, substrate scope, scalability, cost, and environmental impact. We will focus on three highly effective catalytic approaches.

G cluster_main Synthetic Pathway cluster_methods Catalytic Methods Ketone 7-Acetyl-5-bromo -1,3-benzoxazole Alcohol 1-(5-Bromo-1,3-benzoxazol -7-yl)ethan-1-ol (Chiral) Ketone->Alcohol Enantioselective Reduction ATH Noyori ATH (Ru-TsDPEN) CBS CBS Reduction (Oxazaborolidine) Bio Biocatalysis (KRED/ADH)

Caption: General workflow for the synthesis of the target chiral alcohol.

Noyori-type Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique that utilizes a stable hydrogen source, such as a formic acid-triethylamine azeotrope or aqueous sodium formate, to reduce ketones.[2] The reaction is catalyzed by transition metal complexes, most notably the ruthenium catalysts developed by Noyori and co-workers, which feature a chiral diamine ligand like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[2][3] These catalysts are renowned for their high activity, broad substrate scope for aromatic ketones, and excellent enantioselectivity.[3][4][5]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to the carbonyl group.[1] This method is highly reliable, and the stereochemical outcome is predictable based on the catalyst's chirality.[6] The catalyst can be generated in situ from a chiral amino alcohol and borane, making the procedure practical and efficient.[7][8]

Biocatalytic Reduction

Enzymatic reductions offer an environmentally friendly alternative, often proceeding with near-perfect enantioselectivity under mild aqueous conditions.[1][9] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), either as isolated enzymes or within whole microbial cells (e.g., yeast, bacteria), catalyze the reduction.[10][11] These biocatalysts require a nicotinamide cofactor (NAD(P)H), which is regenerated in situ using a sacrificial co-substrate like glucose or isopropanol.[6][9] The choice of microorganism or enzyme determines which enantiomer of the alcohol is produced.[12]

Comparative Analysis of Methods

The selection of a synthetic method is a critical decision based on a balance of performance, cost, and practicality. The table below summarizes the key features of the three discussed protocols for the synthesis of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

FeatureNoyori ATHCBS ReductionBiocatalytic Reduction
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN](S)-CBS Catalyst (oxazaborolidine)Whole Cells (e.g., P. rubens) / KRED
Reductant HCOOH/NEt₃ or HCOONaBH₃·THFGlucose (co-substrate)
Typical ee (%) >95%[3][4]>98%[6][7]>99%[6][12]
Typical Yield HighHighModerate to High
Catalyst Loading Low (S/C 100 - 5000)[2][5]Catalytic (5-10 mol%)N/A (Whole Cells)
Reaction Conditions Room Temp to 80 °CLow Temp (-20 °C to Room Temp)Room Temp (e.g., 30 °C)
Atom Economy Good to ExcellentModerateExcellent
Work-up Standard extractionQuenching & Boron removalCell separation & Extraction
Pros High TON, operational simplicity.Predictable stereochemistry, high ee."Green" process, exceptional selectivity.
Cons Cost of Ruthenium catalyst.Stoichiometric borane, moisture sensitive.Longer reaction times, potential for low yields.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Noyori Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the Ru-TsDPEN catalyzed reduction of aromatic ketones.[13][14]

Reagents & Materials:

  • 7-Acetyl-5-bromobenzoxazole (1.0 equiv)

  • RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equiv, 1 mol%)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Solution: In an oven-dried flask under an inert atmosphere (Argon), dissolve 7-acetyl-5-bromobenzoxazole (e.g., 255 mg, 1.0 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (e.g., 6.4 mg, 0.01 mmol) in 5 mL of anhydrous DCM.

  • Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Initiation: Add the HCOOH:NEt₃ mixture (e.g., 0.5 mL) to the flask.

  • Reaction Monitoring: Stir the reaction at room temperature (25-30 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the layers and extract the aqueous phase with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis. The use of the (S,S)-TsDPEN catalyst is expected to yield the (R)-alcohol.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes an in situ generation of the oxazaborolidine catalyst followed by ketone reduction.[6][7]

Reagents & Materials:

  • 7-Acetyl-5-bromobenzoxazole (1.0 equiv)

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv) or generate in situ.

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution, 1.0 equiv)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere, add a solution of 7-acetyl-5-bromobenzoxazole (e.g., 255 mg, 1.0 mmol) in 10 mL of anhydrous THF.

  • Catalyst Addition: Cool the solution to -20 °C (ice/salt bath). Add the (R)-Methyl-CBS catalyst solution (e.g., 0.1 mL, 0.1 mmol).

  • Reductant Addition: Slowly add the BH₃·THF solution (1.0 mL, 1.0 mmol) dropwise over 15-20 minutes, maintaining the temperature below -15 °C.

  • Reaction Monitoring: Stir the mixture at -20 °C. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the borate esters.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess using chiral HPLC. The (R)-CBS catalyst typically yields the (S)-alcohol.

Protocol 3: Whole-Cell Biocatalytic Reduction

This protocol is a general method adapted from procedures using fungal isolates for the reduction of acetophenone derivatives.[6][12] The specific microorganism will determine the stereochemical outcome. Penicillium rubens is known to produce (S)-alcohols.[12]

Reagents & Materials:

  • 7-Acetyl-5-bromobenzoxazole (e.g., 50 mg)

  • Fungal culture (e.g., Penicillium rubens)

  • Growth medium (e.g., Potato Dextrose Broth)

  • D-Glucose (co-substrate)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Celite®

Procedure:

  • Biocatalyst Preparation: Grow the fungal culture in a suitable liquid medium in a shaker incubator until a sufficient cell mass is obtained (e.g., 48-72 hours).

  • Reaction Setup:

    • Harvest the cells by centrifugation or filtration and resuspend them in a phosphate buffer (e.g., 50 mL).

    • To this cell suspension, add D-glucose (e.g., 1-2% w/v).

    • Add the substrate, 7-acetyl-5-bromobenzoxazole, dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol.

  • Incubation: Incubate the reaction mixture in a shaker at an optimal temperature (e.g., 30 °C) and agitation (e.g., 150 rpm) for 24-72 hours.

  • Reaction Monitoring: Monitor the conversion by extracting small aliquots and analyzing them by TLC or HPLC.

  • Work-up:

    • Once the reaction has reached completion or plateaued, separate the biomass from the reaction mixture by centrifugation or by filtering through a pad of Celite®.

    • Saturate the aqueous supernatant with NaCl and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess by standard analytical techniques (chiral HPLC/GC).

Mechanistic Considerations

Understanding the reaction mechanism is key to rationalizing the high stereoselectivity observed.

Noyori Asymmetric Transfer Hydrogenation

The Noyori catalyst operates via a metal-ligand bifunctional mechanism. The reaction does not involve direct coordination of the ketone to the metal center. Instead, a transient 18-electron ruthenium hydride species is formed. The ketone interacts with this complex through hydrogen bonding between its carbonyl oxygen and the N-H group of the diamine ligand, while the hydride is transferred from the ruthenium to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the diamine ligand and the steric arrangement of its substituents dictate which face of the ketone is accessible for hydride attack, thereby controlling the stereochemical outcome.[15]

G Ru_cat [Ru]-H (18e⁻) Active Catalyst Formate HCOO⁻ (H⁻ Source) TS {Six-membered Transition State {[Ru]--H--C--O--H--N}} Ru_cat->TS + Ketone Ketone R₂C=O (Substrate) Ru_formate [Ru]-OCHO (16e⁻) Pre-catalyst Ru_formate->Ru_cat β-hydride elimination Product R₂CHOH (Alcohol) TS->Product Hydride Transfer G CBS_cat CBS Catalyst (Oxazaborolidine) Active_cat Activated Catalyst [CBS-BH₃] CBS_cat->Active_cat + BH₃ BH3 BH₃∙THF TS {Chair-like Transition State} Active_cat->TS + Ketone Ketone R₂C=O Product_complex Product-Borane Complex TS->Product_complex Intramolecular Hydride Transfer Product_complex->CBS_cat Release Product R₂CHOH (Alcohol) Product_complex->Product Work-up

Caption: Simplified catalytic cycle for CBS Reduction.

Conclusion

The enantioselective synthesis of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol can be successfully achieved using several modern catalytic methods.

  • Noyori Asymmetric Transfer Hydrogenation offers high efficiency and operational simplicity, making it suitable for large-scale synthesis, though catalyst cost may be a consideration.

  • CBS Reduction provides excellent and predictable enantioselectivity and is a reliable choice for laboratory-scale synthesis.

  • Biocatalysis represents the greenest approach, often yielding products with perfect enantiopurity, and is an excellent option when the required enzymes or microorganisms are available and reaction times are not a critical constraint.

The choice of method will ultimately be guided by the specific requirements of the research or development program, including scale, cost, desired enantiomer, and available equipment. Each of the detailed protocols provides a robust starting point for the successful synthesis of this valuable chiral intermediate.

References

  • Monte, F. J. Q., de Lemos, T. L. G., & de Oliveira, M. C. F. (2013). Asymmetric reduction of acetophenone derivatives by Lens culinaris. Journal of Bioprocessing & Biotechniques. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFczwsddbV0r4FLDcvRlIvfsqv1u1gCMf6iRxm5TOmfJoPrT1PZMBISt05Odk57YnouAA8fkigWHp7nE5X7z4IR3KtoE7bzF7bjc74XsEK7wC4isNriypy8up2zKv_v6GlLgGXXwYqqctcCyLpBGu04Fm-j_7C4yRUnzak=]
  • Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Organic & Biomolecular Chemistry, 2, 1818-1821. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYWEGrzyyHS2jrCGUvk3j0mlDwsYDkn2z3PY_ufB95lLwAM82HnqbPm7JuTaJ61AjxZ8__uZOKyqKNmMUzm-3tFB2GlgYN1JW3XIMr1eEPjuK92JK3zUfSHLlx9OxoW_309yBXfFJ5UGD0BM39VrL8yp96H-ePOqkiWg==]
  • Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHap98v8RrpufydkRR1Jn8YluLXCoNcABBdjUYLf2uk-Pkt_ZBhmvkh-ngHBLxHNfLUAWxCNhDxFvSyLgODscQRaiC9K9gGx4Xh7yudMgj9ujYapGk0roFSD0uTDxOTp1a1GT1VjNz-lFjH5FyhoiKcmr-hsiUfo7Ev3yq1]
  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59, 8411-8414. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuAE4Z2uXVV-1llewBaaHR6GW3af_AkZcDF2OTd9vC4adLVU4zDJu3P83qs1OeiN6BmM_Eznekx97iThHbe5fIH0KxHK4j7Vwj-l5pKLIBnnWgy8_PE0CcdBw0bM4olQxjF7pIx1mvNSUo1d-0PE8XJLnT981kolu8Xw==]
  • Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUXzejYTRvER_GaCu7X81qiMOc241BgzPqwC9cqdxwmAPQJoe7xtdOtqOVrlIg0mU6ORg3Q7ko__cHSYsksL4pH6yWB-9dCX9kdJlY0w7k5W95otb87109KvZ_WlT17ksw1KHfxlQEGbFEtrFCgFkPUT9W6j7F1FLzXDX8vfjz5BGPJHsWu1A9XjcyeGcxaoDBElaDusR9A8=]
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [URL: https://en.wikipedia.org/wiki/Enantioselective_reduction_of_ketones]
  • Contente, M. L., Serra, I., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9JhnVZbov8dfyZSB2bo_T7mJAHncO6tYp4bY5JXZn0MGVyIdfPRveKfFQgzlBBGFXSIgQcV46YXbkK6cTzEFr0yhsnTIjqdYGMozLbuqmye3huyP1-oUFl8pm0I_VcruiKLmZVCOzH43uJzqACEviyUSM4B9NoZi6]
  • Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. University of Liverpool IT Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4xKRPW70kKJnDD78rhI-PncYPN78m7bTWa0K9y2jtWDno_U_N2LDXupiZn0cOfq-hJt2Z3oP8Yofa2LtpKY0JRxz13nOxfVGiP9K7suzaXLR2p-ojp8dcOuhWP3WdwJLP2gpIEsJV]
  • Various Authors. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. ResearchGate. [URL: https://www.researchgate.net/publication/296482163_Enzymatic_reduction_of_acetophenone_derivatives_with_a_benzil_reductase_from_Pichia_glucozyma_KRED1-Pglu_electronic_and_steric_effects_on_activity_and_enantioselectivity]
  • Wu, X., et al. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGcDPc9XPhihkBlmouADX7iaEPk0VaBKRtv1qt5heRUyn6wqkY7VAjtB0LFlVwB8upxC6Ssv_jbKYGAiweVBHZIxG0GXxlpoRn1XBD0m10hvRufrsKfttUiqBTL7x9nXZXyIxQ9hg9bybvt8MvMq2GzPg2spD-Of6eAw==]
  • N/A. (n.d.). A remarkably effective catalyst for the asymmetric transfer hydrogenation of aromatic ketones in water and air. Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ6BbS5CXME_XjMnmPyrrMYknOyEIOdd0x-ddcopXpDG7fAJmGk3X5WqDHi99dR15lXlQn1SB7WmD6zMs_leETe6qCzJlJ5Pm8y5LGM0P_EKr2gtvJf2lvg0bHzsnuVmyxVvpaZf7e7zW6KM-ajhguLTAXTqI5o9-AHw==]
  • Harada, K., et al. (2008). Oxazaborolidine-catalyzed enantioselective reduction of alpha-methylene ketones to allylic alcohols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18681438/]
  • Roth, P. (2002). Asymmetric Transfer Hydrogenation of Aromatic Ketones and Azirines. Diva-portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:168039/FULLTEXT01.pdf]
  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165251/]
  • N/A. (2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. [URL: https://pubs.acs.org/doi/10.1021/acsorganicau.4c00010]
  • Harada, K., et al. (2008). Oxazaborolidine-Catalyzed Enantioselective Reduction of α-Methylene Ketones to Allylic Alcohols. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo801004u]
  • Haidle, A. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.edu/assignments/20.pdf]
  • N/A. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [URL: https://dspace.library.uu.nl/handle/1874/333158]
  • N/A. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt02621a]
  • BenchChem. (2025). A Comparative Guide: Dip-Cl vs. Noyori Asymmetric Hydrogenation for Ketone Reduction. [URL: https://www.benchchem.
  • Thermo Fisher Scientific Inc. (2026). Noyori Asymmetric Hydrogenation. [URL: https://www.thermofisher.
  • N/A. (n.d.). Production of chiral aromatic alcohol by acetophenone and 1-arylethanol derivatives using vegetables. [URL: https://www.ipc.shizuoka.ac.jp/~astorg/or-pab/pab-10-2.pdf]
  • N/A. (2026). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/asymmetric-routes-chiral-secondary-alcohols]
  • N/A. (2019). Stereo-Selective Bio-Reduction Of Acetophenone And Its Derivatives By Soil Fungal Isolates. ijstr.org. [URL: https://www.ijstr.
  • BenchChem. (2025). A Comparative Guide to Asymmetric Synthesis Methods for Chiral Alcohols. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-asymmetric-synthesis-methods-for-chiral-alcohols/]
  • Zhao, Z-B., et al. (2020). Biomimetic asymmetric reduction of benzoxazinones and quinoxalinones using ureas as transfer catalysts. Chemical Communications, 56, 7309-7312. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc02937a]
  • N/A. (n.d.). Improvement of Asymmetric Reactions via Remote Electronic Tuning of N‐Heterocyclic Carbene Catalysts. [URL: https://onlinelibrary.wiley.com/doi/10.1002/tcr.202200155]
  • N/A. (n.d.). Recent Advances in Asymmetric Catalysis Using p‐Block Elements. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8488219/]
  • N/A. (2010). Enantioselective Preparation of Alcohols and Amines: The Suh Synthesis of (-)-Macrosphelide J. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/Highlights/2010/25January.shtm]
  • Touge, T., et al. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/059.shtm]
  • N/A. (2019). Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Highly-efficient-Ir-catalyzed-asymmetric-of-and-a-Wang-Li/13101c62f2679c29804b408169b1b72e9a59336d]
  • BenchChem. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol. [URL: https://www.benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving DMSO Solubility for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (CAS: 1225879-57-1). This guide is specifically engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks with this halogenated benzoxazole derivative.

Rather than providing generic advice, this guide deconstructs the specific physical chemistry of the molecule and provides self-validating troubleshooting protocols to ensure experimental integrity.

Mechanistic Overview: The Chemistry of the Bottleneck

To solve a solubility issue, you must first understand the causality behind it. 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol frequently resists dissolution in Dimethyl Sulfoxide (DMSO) due to a "perfect storm" of structural properties:

  • High Crystal Lattice Energy: The planar benzoxazole core promotes tight π−π stacking in the solid state. The solvent must expend significant energy to break these intermolecular forces.

  • Halogen-Driven Lipophilicity: The bromine atom at the 5-position significantly increases the molecule's lipophilicity and density, making it inherently hostile to any aqueous or highly polar micro-environments.

  • Intermolecular Hydrogen Bonding: The secondary alcohol (1-hydroxyethyl group) at the 7-position acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules bond to each other. DMSO must outcompete these bonds to solvate the molecule.

  • Solvent Hydration Vulnerability: DMSO is highly hygroscopic. Even minor water contamination (>0.5%) drastically alters the solvent's dielectric constant, collapsing its ability to solvate lipophilic compounds and forcing the compound into a kinetically trapped, insoluble "metastable" state .

Diagnostic Workflow

Use the following decision matrix to systematically identify and resolve your solubility bottleneck.

G Start Compound fails to dissolve in DMSO at target conc. CheckWater Is DMSO anhydrous? (Water < 0.1%) Start->CheckWater UseAnhydrous Switch to fresh, anhydrous DMSO CheckWater->UseAnhydrous No HeatSonicate Heat to 37-50°C & Bath Sonicate (15 min) CheckWater->HeatSonicate Yes UseAnhydrous->HeatSonicate CheckDissolved Is solution clear? HeatSonicate->CheckDissolved Dilute Lower target conc. (e.g., 50mM -> 10mM) CheckDissolved->Dilute No Success Proceed to Assay / Storage (Aliquot to avoid freeze-thaw) CheckDissolved->Success Yes Dilute->HeatSonicate

Diagnostic workflow for resolving DMSO solubility issues.

Quantitative Data & Solvation Parameters

Understanding the physical limits of your compound prevents wasted material. Below is a summary of the physicochemical parameters dictating the solubility of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

ParameterValue / ObservationMechanistic Impact on Solvation
Molecular Weight ~242.07 g/mol Moderate MW, but the dense bromine atom increases lipophilicity, requiring higher solvent cavity formation energy.
Structural Core Benzoxazole + BrominePlanar aromaticity drives strong π−π crystal packing. Bromine increases hydrophobicity.
H-Bonding 1-hydroxyethyl groupForms strong intermolecular H-bonds in the solid state; DMSO must outcompete these bonds to solvate.
DMSO Water Limit < 0.1% v/v (Anhydrous)At >0.5% water, DMSO's solvation power for lipophiles drops exponentially, leading to precipitation .
Max Rec. Stock 10 mM - 20 mMExceeding 20 mM often surpasses the thermodynamic solubility limit at room temperature .

Step-by-Step Troubleshooting Protocols

The following methodologies are designed as self-validating systems . This means each protocol includes a built-in check to confirm whether the physical chemistry of the solution is stable before you proceed to your actual experiment.

Protocol A: Anhydrous Reconstitution & Thermal Agitation

Use this protocol when creating your initial master stock.

  • Weighing & Initial Solvation: Weigh the required mass of the compound and add fresh, anhydrous DMSO (≥99.9% purity, water ≤0.1%).

    • Causality: Water dramatically depresses the freezing point of DMSO and alters its solvation cavity, forcing lipophilic compounds into a kinetically trapped, insoluble state.

  • Thermal Agitation (37°C - 50°C): Place the sealed vial in a water bath at 37°C for 15 minutes. If undissolved particles remain, sonicate in a bath sonicator for 5 minutes.

    • Causality: Heat provides the kinetic energy required to disrupt the π−π stacking of the benzoxazole core, while sonication physically breaks down macroscopic crystal aggregates .

  • Validation Step (The "Cool-Down" Test): Remove the vial and let it rest at room temperature (20-25°C) for 30 minutes.

    • Self-Validation: If the solution remains clear, your concentration is within the thermodynamic solubility limit. If microcrystals form or the solution turns cloudy, the compound has crashed out. This validates that your target concentration is too high for room-temperature stability. You must proceed to Step 4.

  • Dilution: If precipitation occurred in Step 3, dilute the stock by 50% (e.g., from 20 mM to 10 mM) with anhydrous DMSO and repeat Step 2.

Protocol B: Aqueous Dilution for In Vitro Assays

Use this protocol when diluting your DMSO stock into aqueous cell culture media or assay buffers.

  • Pre-warming: Warm both the DMSO stock and the aqueous cell culture media to 37°C before mixing.

    • Causality: A sudden temperature drop upon mixing decreases the solubility threshold instantly, causing the brominated compound to crash out before it can disperse.

  • Dropwise Addition with Vortexing: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing.

    • Causality: This prevents high localized concentrations of the lipophilic compound in the aqueous phase, which triggers nucleation and precipitation.

  • Validation Step (Microscopic Inspection): Before adding the media to your cells, inspect the solution under a low-power microscope.

    • Self-Validation: If you observe needle-like crystals or amorphous aggregates, the final DMSO concentration is insufficient to maintain solubility.

  • Co-Solvent Matrix (If Validation Fails): If aggregates are present, formulate a transitional stock using a co-solvent. Dilute your DMSO stock 1:1 with PEG-400 or 10% Tween-80 before making the final aqueous dilution .

Frequently Asked Questions (FAQs)

Q: I successfully dissolved the compound at 20 mM, but after storing it at -20°C, it won't redissolve. Why? A: Freeze-thaw cycles in DMSO can force compounds into a lower-energy, highly stable crystalline state that is much harder to redissolve than the original amorphous powder . Troubleshooting: Always aliquot your master stock into single-use vials before freezing to avoid repeated freeze-thaw cycles. If it has already precipitated, you must repeat Protocol A (Heat & Sonicate).

Q: The compound precipitates immediately when added to my assay buffer, even at low concentrations. How do I fix this? A: This is known as "crashing out" due to a sudden shift in solvent polarity. To mitigate this, ensure the final DMSO concentration is at the maximum allowable limit for your assay (typically 0.5% - 1.0%). If it still crashes, employ a co-solvent cascade: dilute the DMSO stock with a surfactant (like Tween-80) before introducing it to the aqueous buffer .

Q: Can I use DMF instead of DMSO to dissolve this benzoxazole derivative? A: While N,N-Dimethylformamide (DMF) is an excellent solvent for planar aromatics and may offer superior solubility for this specific molecule, it is generally more toxic to cell cultures than DMSO. If your downstream application is an in vitro biological assay, stick to DMSO and optimize the dissolution protocol. If it is for chemical synthesis or cell-free biochemical assays, DMF is a highly viable alternative.

References
  • Title: The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Source: Ziath. URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: PubMed Central (PMC). URL: [Link]

  • Title: Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Source: PharmTech. URL: [Link]

Technical Support Center: HPLC Purification & Troubleshooting for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol .

Because this molecule features both a functionalized heterocyclic core (benzoxazole) and a chiral center (secondary alcohol), achieving absolute purity requires a two-dimensional chromatographic strategy. You must first isolate the chemically pure racemate from synthetic byproducts, and subsequently resolve the enantiomers.

Purification Strategy & Workflow

G Crude Crude 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (Chemical & Chiral Impurities) RPHPLC Step 1: RP-HPLC (Achiral Purification) Crude->RPHPLC ChemImp Discard: Chemical Impurities (Ketone, Des-bromo, Isomers) RPHPLC->ChemImp Waste fractions Racemate Chemically Pure Racemate (R/S Mixture) RPHPLC->Racemate Target fraction ChiralHPLC Step 2: Chiral HPLC (Enantiomeric Resolution) Racemate->ChiralHPLC REnant Target: (R)-Enantiomer (e.e. > 99%) ChiralHPLC->REnant Peak 1 SEnant Target: (S)-Enantiomer (e.e. > 99%) ChiralHPLC->SEnant Peak 2

Two-dimensional chromatographic workflow for the complete purification of benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical impurities associated with this compound, and why do they form? A1: The synthesis of 1-(5-bromo-1,3-benzoxazol-7-yl)ethan-1-ol typically involves the reduction of a ketone precursor (1-(5-bromo-1,3-benzoxazol-7-yl)ethan-1-one). Therefore, the most common impurity is the unreacted ketone . Additionally, cyclization side-reactions can leave unreacted 2-aminophenol derivatives, and halogenation steps can yield des-bromo or regioisomeric impurities (e.g., 4-bromo or 6-bromo analogs)[1].

Q2: Why do I observe severe peak tailing for this benzoxazole derivative during RP-HPLC? A2: The benzoxazole ring contains a basic nitrogen atom. At neutral pH, residual silanol groups on silica-based stationary phases are ionized ( SiO− ). If the basic nitrogen becomes partially protonated, it creates secondary electrostatic (ion-exchange) interactions with the stationary phase, dragging the peak tail[2]. Causality-Driven Solution: Use a low-silanol activity column (e.g., heavily end-capped C18) and add an acidic modifier like 0.1% formic acid to the mobile phase. This suppresses silanol ionization, ensuring the analyte elutes via purely hydrophobic interactions[2].

Q3: How does chiral recognition work for 1-arylethanol derivatives, and how should I select a column? A3: Chiral separation of secondary alcohols relies on inclusion complexation within the helical cavities of polysaccharide-based chiral stationary phases (CSPs). The separation is driven by a three-point interaction model:

  • Hydrogen bonding between the analyte's hydroxyl group and the CSP's carbamate linkages[3].

  • π−π stacking between the benzoxazole ring and the phenyl rings of the CSP.

  • Steric hindrance dictated by the bulky 5-bromo substituent[4]. Columns like Chiralcel® OD-H (cellulose-based) or AD-H (amylose-based) are the industry standards for this class of molecules[5].

Troubleshooting Guide: Resolving Specific Chromatographic Issues

Issue 1: Co-elution of the Ketone Impurity in RP-HPLC

Symptom: The unreacted ketone precursor co-elutes with the target alcohol, yielding a single, broad, or shouldered peak. Root Cause: The structural difference between the ketone and the secondary alcohol is minimal, leading to highly similar hydrophobicities. In steep organic gradients, they fail to resolve. Solution: Flatten the gradient slope. The alcohol is slightly more polar due to its hydrogen-bond donating capability. By running a shallower gradient (e.g., 10% to 30% Acetonitrile over 20 minutes instead of 10 minutes), you amplify this minor polarity difference, allowing the alcohol to elute earlier than the more hydrophobic ketone.

Issue 2: Poor Enantiomeric Resolution ( Rs​<1.5 ) on Chiral Columns

Symptom: The (R) and (S) enantiomers overlap, preventing the isolation of a product with >99% enantiomeric excess (e.e.). Root Cause: The steric bulk of the 5-bromo-benzoxazole moiety may prevent optimal penetration into the chiral cavity of the CSP under the current solvation environment[4]. Solution: Alter the organic modifier in your normal-phase eluent. If you are using Hexane/Isopropanol (IPA), switch to Hexane/Ethanol (EtOH)[6]. Ethanol has a smaller steric footprint and a different hydrogen-bonding network, which fundamentally alters the chiral selectivity ( α ) and often resolves bulky arylethanols that fail in IPA[4][6].

Quantitative Data & Impurity Profiling

Table 1: Expected Chemical Impurity Profile (RP-HPLC)

Conditions: C18 Column, Water/Acetonitrile (0.1% Formic Acid) gradient.

Impurity TypeStructural Difference vs. TargetExpected RRT*Primary Detection ( λmax​ )
Des-bromo analog Lacks the bromine atom at position 50.75 - 0.85275 nm
Target Compound 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol 1.00 280 nm
Ketone Precursor Carbonyl group instead of secondary alcohol1.15 - 1.25290 nm
Regioisomer Bromine at position 4 or 60.95 - 1.05280 nm

*RRT = Relative Retention Time. Values are approximate and depend on specific gradient slopes.

Table 2: Chiral HPLC Screening Matrix

Standard screening conditions for 1-arylethanol derivatives[5][6].

Chiral Stationary PhaseMobile Phase (Isocratic)Flow RateExpected Resolution ( Rs​ )
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (95:5)1.0 mL/min >1.5 (Baseline)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH (90:10)1.0 mL/min >2.0 (Optimal)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)1.0 mL/min 1.0−1.5 (Partial)

Self-Validating Experimental Protocols

Protocol A: RP-HPLC Method for Chemical Purification

This protocol utilizes an acidic modifier to suppress silanol interactions, ensuring sharp peak shapes for the basic benzoxazole core[2].

Step 1: System Suitability & Validation Inject a synthetic mixture containing the target alcohol and the ketone precursor. The system is only validated for preparative runs if the resolution ( Rs​ ) between these two critical pairs is ≥2.0 .

Step 2: Sample Preparation Dissolve the crude extract in the initial mobile phase (e.g., 10% Acetonitrile in Water). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 3: Chromatographic Execution

  • Column: End-capped C18 (e.g., 250 x 21.2 mm, 5 µm for preparative scale).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 40% B over 30 minutes (shallow gradient to separate the ketone).

  • Detection: UV at 280 nm.

Step 4: Fraction Collection Collect the major peak eluting at the validated retention time. Lyophilize the fractions to obtain the chemically pure racemate.

Protocol B: Chiral HPLC Method for Enantiomeric Resolution

This protocol resolves the chemically pure racemate into its constituent enantiomers using normal-phase chiral chromatography[3].

Step 1: System Suitability & Validation Inject the chemically pure racemate obtained from Protocol A. The system is validated if the chromatogram yields two peaks of exactly equal area (50:50 ratio, 0% e.e.) with baseline resolution ( Rs​≥1.5 ).

Step 2: Sample Preparation Dissolve the racemate in the mobile phase (Hexane/Ethanol). Critical: Do not inject samples dissolved in strong reversed-phase solvents (like pure Acetonitrile or Methanol) onto a normal-phase chiral column, as this will disrupt the hydrogen-bonding network and cause peak splitting[6].

Step 3: Chromatographic Execution

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm for analytical; scale up for prep).

  • Mobile Phase: Hexane / Ethanol (90:10, v/v) - Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Temperature control is vital; lower temperatures often increase chiral selectivity by stabilizing the inclusion complex)[4].

Step 4: e.e. Calculation Integrate the area of Peak 1 and Peak 2. Calculate the enantiomeric excess:

e.e.(%)=Area1​+Area2​∣Area1​−Area2​∣​×100

References

  • Technical Support Center: Purification of Benzoxazole Derivatives. Benchchem. 1

  • Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies. 2

  • A Researcher's Guide to Chiral HPLC Analysis of Alcohols. Benchchem. 5

  • Chiral HPLC Separations. Phenomenex. 3

  • Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. 6

  • Basics of chiral HPLC. Sigma-Aldrich. Link

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. 4

Sources

Troubleshooting low conversion rates of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol. This guide is structured to provide in-depth, field-proven insights into overcoming common challenges, specifically addressing the issue of low conversion rates. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Low conversion rates in the synthesis of this target molecule typically arise from one of two primary synthetic routes: the reduction of a ketone precursor or the addition of an organometallic reagent to an aldehyde precursor. This guide will address both pathways.

Q1: My reduction of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-one is sluggish or incomplete. What are the common causes and solutions?

This is a classic hydride reduction of an aryl ketone to a secondary alcohol.[1][2] Low yields in this transformation almost always point to issues with the reducing agent, reaction conditions, or solvent choice.

Causality & Expert Analysis:

The efficiency of a hydride reduction is a function of the reactivity of the hydride source and its compatibility with the solvent and substrate. The two most common reagents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3]

  • Sodium Borohydride (NaBH₄): A milder, safer reducing agent that is compatible with protic solvents like methanol (MeOH) and ethanol (EtOH).[4] Its lower reactivity means it is more selective but may struggle with less reactive ketones or require longer reaction times or heating. The reagent's quality is paramount; NaBH₄ can decompose over time, especially if exposed to moisture, leading to diminished activity.

  • Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent.[4] It reacts violently with protic solvents (including water and alcohols) and must be used in anhydrous aprotic solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF).[4] Its high reactivity makes it very effective but also necessitates stringent anhydrous conditions to prevent quenching and ensure safety.

Troubleshooting Workflow: Ketone Reduction

G start Low Conversion in Ketone Reduction check_reagent 1. Verify Reducing Agent Quality start->check_reagent check_equivalents 2. Check Molar Equivalents check_reagent->check_equivalents Fresh? sol_fresh Use fresh, high-purity NaBH₄ or LiAlH₄. check_reagent->sol_fresh Degraded? check_solvent 3. Evaluate Solvent & Conditions check_equivalents->check_solvent Sufficient? sol_increase_eq Increase to 1.5-2.0 eq. for NaBH₄. Ensure accurate weighing for LiAlH₄. check_equivalents->sol_increase_eq Too low? monitor 4. Monitor Reaction by TLC check_solvent->monitor Correct? sol_solvent For LiAlH₄: Use rigorously dried ether/THF. For NaBH₄: Use EtOH/MeOH. Consider gentle heating. check_solvent->sol_solvent Incompatible/Wet? sol_tlc If starting material persists, extend reaction time or consider a stronger reducing agent. monitor->sol_tlc Incomplete? end Optimized Conversion Achieved monitor->end Complete? sol_fresh->check_equivalents sol_increase_eq->check_solvent sol_solvent->monitor sol_tlc->end

Caption: Troubleshooting workflow for optimizing ketone reduction.

Data Presentation: Comparison of Reducing Agents

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity ModerateVery High
Typical Solvents MeOH, EtOH, H₂O (if alkaline)[4]Anhydrous Et₂O, THF[4]
Safety Relatively safe, stable in air.Highly reactive, pyrophoric potential. Reacts violently with water.
Workup Typically aqueous acid (e.g., dilute HCl) to quench excess reagent and neutralize the borate ester.Careful, sequential addition of water, then aqueous NaOH, then more water (Fieser workup) at 0 °C.
When to Choose Good first choice due to safety and ease of use.When NaBH₄ fails or is too slow.
Q2: I am attempting a Grignard reaction with 5-Bromo-1,3-benzoxazol-7-carbaldehyde and MeMgBr, but the yield of the desired alcohol is low. What side reactions could be occurring?

The Grignard reaction is a powerful C-C bond-forming reaction, but its success is highly dependent on controlling the potent nucleophilic and basic nature of the organomagnesium reagent.[5][6]

Causality & Expert Analysis:

Low yields in this pathway are often due to competing side reactions or deactivation of the Grignard reagent itself.

  • Reagent Deactivation: Grignard reagents are strong bases and will react preferentially with any available acidic protons.[7] This includes trace water in the solvent, on the glassware, or in the aldehyde starting material. Atmospheric CO₂ can also react with the Grignard reagent. This is why all aspects of the reaction must be scrupulously anhydrous and performed under an inert atmosphere (Nitrogen or Argon).

  • Enolization: The Grignard reagent can act as a base to deprotonate the aldehyde at the alpha-position if one exists. For 5-Bromo-1,3-benzoxazol-7-carbaldehyde, the formyl proton is not acidic, and there are no alpha-protons on the substituent, so this specific side reaction is not a primary concern. However, it's a critical consideration for other aldehydes and ketones.[5]

  • Reaction with the Benzoxazole Ring: While the benzoxazole ring is relatively stable[8], strong organometallic reagents can potentially interact with it. The C2 proton of the oxazole ring can be deprotonated by very strong bases like n-BuLi, which can lead to ring-opening.[9] While a Grignard reagent is less basic than n-BuLi, interaction at this site or coordination with the heteroatoms is a potential, albeit minor, competing pathway that could consume the reagent.

Reaction Pathways: Grignard Addition

G cluster_0 Reaction Pathways start Aldehyde + MeMgBr main_path Nucleophilic Addition (Desired Pathway) start->main_path side_path1 Proton Quenching (Reagent Deactivation) start->side_path1  H₂O, R-OH side_path2 Reaction at Benzoxazole Ring (Minor Side Product) start->side_path2 product Target Secondary Alcohol main_path->product Acidic Workup quenched CH₄ + Aldehyde side_path1->quenched side_product Complex Mixture side_path2->side_product

Caption: Desired Grignard reaction pathway versus common side reactions.

Key to Success: The single most critical factor is maintaining strictly anhydrous conditions. All glassware should be flame- or oven-dried immediately before use, and solvents must be rigorously dried (e.g., distilled from sodium/benzophenone).

Experimental Protocols

These protocols represent a self-validating system. Success relies on careful execution and monitoring.

Protocol 1: Reduction of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-one with NaBH₄
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq.) in methanol or ethanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the initial exotherm.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes. Justification: Adding the reagent slowly prevents excessive foaming and temperature spikes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A new, more polar spot corresponding to the alcohol product should appear, and the ketone spot should disappear.

  • Workup:

    • Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. (Caution: Hydrogen gas evolution).

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude alcohol via column chromatography on silica gel if necessary.

Protocol 2: Grignard Synthesis from 5-Bromo-1,3-benzoxazol-7-carbaldehyde
  • Preparation (Strictly Anhydrous):

    • Flame-dry all glassware (round-bottom flask, dropping funnel) under vacuum and allow to cool under a stream of dry nitrogen or argon.

    • Prepare a solution of the aldehyde (1.0 eq.) in anhydrous THF in the flask.

    • Obtain or prepare a solution of methylmagnesium bromide (MeMgBr, typically 3.0 M in Et₂O, 1.2 eq.) and charge it into the dropping funnel.

  • Reaction:

    • Cool the aldehyde solution to 0 °C using an ice-water bath.

    • Add the Grignard reagent dropwise from the funnel to the stirred aldehyde solution over 30 minutes. Justification: Slow addition at low temperature minimizes side reactions and maintains control over the exotherm.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the aldehyde starting material is consumed.

  • Workup:

    • Cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Justification: Saturated NH₄Cl is a mild proton source that effectively hydrolyzes the magnesium alkoxide salt without being strongly acidic, which could cause side reactions.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Bao, X., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. PMC. [Link]

  • Yaghoubi, M., et al. (2024). Evaluation of the Generality of the Reductive Deoxygenation of Aryl Ketones. ChemRxiv. [Link]

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. [Link]

  • Macmillan Group. (2013). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Macmillan Group Website. [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Organic-Chemistry.org. [Link]

  • Singh, S., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. [Link]

  • Yadav, J. S., et al. (2019). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic-Chemistry.org. [Link]

  • Pearson. (n.d.). Reduction of Aldehydes and Ketones: Videos & Practice Problems. Pearson Website. [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Chemistry Steps Website. [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps Website. [Link]

  • Ghosh, R., et al. (2002). Efficient Enantioselective Reduction of Ketones with Daucus carota Root. ACS Publications. [Link]

  • LibreTexts Chemistry. (n.d.). 9.5 Alcohols from Carbonyl Compounds: Reduction. LibreTexts. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Zhang, K., et al. (2021). Synthesis of a Stable Benzoxazole Gel from an Imine Gel for Adsorption and Catalysis. ACS Publications. [Link]

Sources

Chiral resolution optimization for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Welcome to the advanced troubleshooting and methodology center. As a secondary arylethanol featuring a weakly basic, halogenated heterocyclic core, 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol presents unique physicochemical challenges—namely, poor solubility in standard polar modifiers and unpredictable secondary interactions during chromatography.

This guide provides field-proven, causality-driven strategies for both Preparative Supercritical Fluid Chromatography (SFC) and Enzymatic Kinetic Resolution (EKR) .

Module 1: Supercritical Fluid Chromatography (SFC) Optimization

Troubleshooting FAQs

Q: Why am I seeing severe peak tailing and poor resolution (Rs < 1.0) on coated polysaccharide columns (e.g., AMY1 or CEL2) with standard CO₂/MeOH mobile phases? A: The target molecule contains a weakly basic benzoxazole nitrogen. In supercritical CO₂, which forms transient methylcarbonic acid in the presence of methanol, this nitrogen undergoes secondary electrostatic interactions with residual silanols or the carbamate backbone of the chiral stationary phase (CSP)[1]. Furthermore, the bulky 5-bromo substituent alters the solvation sphere, often leading to broad elution bands. Optimization Strategy: Introduce a basic additive. Adding 0.1% diethylamine (DEA) to the alcohol modifier competitively masks the acidic active sites on the CSP, sharpening the peaks and restoring baseline resolution[2].

Q: My sample precipitates in the injection loop when using methanol as a sample diluent. How can I resolve this without ruining the chromatography? A: Halogenated aromatic systems often exhibit poor solubility in pure lower alcohols (<50 mg/mL). When injected into the non-polar supercritical CO₂ stream, transient precipitation occurs, causing split peaks or system overpressure[2]. Optimization Strategy: Dissolve the analyte in a stronger, non-protic solvent like dichloromethane (DCM) or a DCM/MeOH (1:1) mixture. Critical Warning: If using DCM, you must switch from coated to immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) to prevent stripping the stationary phase polymer from the silica support[2].

Quantitative Data: SFC Modifier Selection
Co-Solvent ModifierAdditiveElution StrengthSelectivity ImpactPrecipitation Risk
Methanol (MeOH)NoneHighBaselineHigh
Methanol (MeOH)0.1% DEAHighSuppresses tailingHigh
Ethanol (EtOH)0.1% DEAMediumOften improves RsModerate
DCM/MeOH (50:50)NoneVery HighAlters chiral recognitionVery Low
Protocol 1: Self-Validating SFC Screening & Scale-Up
  • Sample Preparation: Dissolve rac-1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol in DCM/MeOH (1:1 v/v) at 5 mg/mL to prevent on-column precipitation.

  • Primary Screening: Inject 5 µL onto a panel of immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB, IC; 4.6 x 100 mm, 5 µm).

  • Mobile Phase Elution: Run an isocratic gradient of 20% Co-solvent (EtOH containing 0.1% DEA) and 80% supercritical CO₂ at 150 bar, 40°C, 3.0 mL/min.

  • Validation Check (Causality Gate): Calculate resolution ( Rs​ ) using the formula Rs​=2(tr2​−tr1​)/(W1​+W2​) .

    • If Rs​>1.5 : Proceed to loading capacity studies for preparative scale-up.

    • If Rs​<1.5 : The steric bulk of the bromine is hindering chiral recognition. Switch the co-solvent to a DCM/MeOH blend to alter the spatial conformation of the CSP polymer network.

SFC_Workflow Start Racemic 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol Screening Primary SFC Screen (Polysaccharide CSPs) Modifiers: MeOH, EtOH Start->Screening Eval Resolution (Rs) > 1.5? Screening->Eval Success Scale-up to Prep SFC Eval->Success Yes Fail Secondary Screen (Immobilized CSPs) Modifiers: DCM/MeOH Eval->Fail No Additives Add 0.1% DEA to mask active sites Fail->Additives Additives->Screening

SFC Method Development Decision Tree for Benzoxazole Derivatives

Module 2: Enzymatic Kinetic Resolution (EKR) via Biocatalysis

Troubleshooting FAQs

Q: I am using Novozym 435 (CALB) with vinyl acetate, but my enantiomeric ratio (E-value) is stalling around 20, and conversion is slow. How can I optimize this? A: According to Kazlauskas' rule, CALB should exhibit profound enantioselectivity for this secondary alcohol by accommodating the bulky 5-bromo-benzoxazole moiety in its large hydrophobic pocket. However, the enzyme's acyl transfer efficiency (following a ping-pong bi-bi mechanism) is highly dependent on the permittivity (ε) of the reaction solvent[3]. In purely non-polar solvents like hexane (ε = 1.89), the transition state is poorly stabilized. Optimization Strategy: Modulate the solvent polarity. A convex relationship exists between E-value and solvent permittivity. By using a mixed solvent system like Toluene/Acetonitrile to achieve a medium permittivity (ε ≈ 11.5), you can optimize the thermodynamic stabilization of the enzyme-substrate complex, pushing the E-value >200[3].

Q: Preparative chromatography is a bottleneck for our scale-up. How can I achieve a chromatography-free separation of the resulting (R)-acetate and (S)-alcohol? A: Since EKR yields an ester and an unreacted alcohol, you can exploit their differential chemical reactivity to separate them via liquid-liquid extraction. Optimization Strategy: Post-reaction, derivatize the unreacted (S)-alcohol with phthalic anhydride. This converts the alcohol into a phthalic acid monoester, introducing an ionizable carboxylic acid group. A simple aqueous bicarbonate wash will extract the (S)-phthalate half-ester into the aqueous phase, leaving the highly lipophilic (R)-acetate in the organic phase. Subsequent basic hydrolysis of both fractions yields the enantiopure alcohols without a single chromatography column[4].

Quantitative Data: Solvent Permittivity Effects on CALB
Solvent SystemPermittivity (ε)E-value (Enantiomeric Ratio)Reaction Rate
Hexane1.89Low (<20)Slow
Toluene2.38Moderate (~50)Moderate
Toluene/ACN~11.5Maximum (>200)Fast
Acetonitrile (ACN)37.5Low (<20)Very Slow
Protocol 2: Chromatography-Free EKR Workflow
  • Reaction Setup: Suspend rac-1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (100 mmol) in 100 mL of a Toluene/Acetonitrile mixture (optimized ε ≈ 11.5).

  • Enzyme Addition: Add 2.0 g of Novozym 435 (immobilized CALB) and 300 mmol of vinyl acetate (irreversible acyl donor).

  • Incubation & Validation Check: Shake at 250 rpm, 40°C. Monitor conversion via chiral HPLC. Critical Step: Stop the reaction at exactly 50% conversion to ensure maximum enantiomeric excess (ee > 99%) for both the product and the remaining substrate.

  • Enzyme Recovery: Filter the reaction mixture to recover the CALB beads (wash with hexane for reuse).

  • Derivatization: Add phthalic anhydride (50 mmol) and triethylamine to the filtrate to convert the unreacted (S)-alcohol into a phthalic acid monoester.

  • Separation: Extract with saturated aqueous NaHCO₃. The organic layer retains the (R)-acetate. Acidify the aqueous layer to pH 2 and extract with EtOAc to recover the (S)-phthalate half-ester.

  • Hydrolysis: Saponify both isolated fractions with K₂CO₃ in MeOH to yield the respective enantiopure (R)- and (S)-alcohols.

EKR_Pathway Racemate Racemic Secondary Alcohol (R/S mixture) Enzyme CALB (Novozym 435) + Vinyl Acetate in Toluene/ACN (ε ≈ 11.5) Racemate->Enzyme Reaction Acyl Transfer (Ping-Pong Bi-Bi Mechanism) Enzyme->Reaction ProductR (R)-Acetate (Fast reacting) Reaction->ProductR Acylation ProductS (S)-Alcohol (Unreacted) Reaction->ProductS No Reaction Separation Chromatography-Free Extraction via Phthalate ProductR->Separation ProductS->Separation

Enzymatic Kinetic Resolution (EKR) Pathway via CALB

Sources

Technical Support Center: Minimizing Side Reactions in Benzoxazole Alcohol Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of benzoxazole alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile scaffolds. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize side reactions and maximize the yield and purity of your target compounds. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to specific problems you may encounter during the functionalization of benzoxazole alcohols. We will explore the likely causes and provide step-by-step solutions.

Issue 1: Low Yield in O-Alkylation Reactions (e.g., Williamson Ether Synthesis)

Question: I am attempting to O-alkylate my 2-(hydroxymethyl)benzoxazole using sodium hydride and an alkyl halide, but I am consistently obtaining low yields of the desired ether. What are the potential side reactions and how can I mitigate them?

Answer:

Low yields in Williamson ether synthesis involving benzoxazole alcohols can be attributed to several factors, primarily the competition between O-alkylation and N-alkylation, as well as potential elimination reactions.

Causality and Troubleshooting Steps:

  • Competitive N-Alkylation: The nitrogen atom in the benzoxazole ring is nucleophilic and can compete with the alkoxide for the alkylating agent. This is a classic issue of regioselectivity with ambident nucleophiles.[1]

    • Solution:

      • Choice of Base and Solvent: The choice of base and solvent can significantly influence the N- versus O-alkylation ratio. Using a less polar, aprotic solvent like THF or dioxane with a sterically hindered base can favor O-alkylation. The use of potassium carbonate in DMF is also a common strategy for O-alkylation.[2]

      • Hard and Soft Acids and Bases (HSAB) Principle: To favor O-alkylation (reaction at the "harder" oxygen center), consider using an alkylating agent with a "harder" leaving group, such as a tosylate or a sulfate, instead of a "softer" iodide.[3]

  • E2 Elimination: If you are using a secondary or tertiary alkyl halide, or a sterically hindered primary halide, the alkoxide can act as a base, leading to an E2 elimination side reaction that produces an alkene instead of the desired ether.[1][4][5][6][7][8]

    • Solution:

      • Substrate Choice: Whenever possible, use a primary, unhindered alkyl halide. If the synthesis requires a secondary or tertiary alkyl group on the ether, consider alternative synthetic routes where the benzoxazole alcohol acts as the nucleophile attacking a different electrophile.

  • Incomplete Deprotonation: The alcohol may not be fully deprotonated, leading to unreacted starting material.

    • Solution:

      • Base Stoichiometry and Reaction Time: Ensure you are using a sufficient excess of a strong base like sodium hydride (NaH). Allow adequate time for the deprotonation to go to completion before adding the alkylating agent. Monitoring the evolution of hydrogen gas can be an indicator of the reaction progress.

Issue 2: Side Product Formation in O-Acylation Reactions

Question: I am trying to synthesize a benzoxazole ester via acylation of the corresponding alcohol, but I am observing significant byproduct formation and issues with product stability. What could be the cause?

Answer:

Acylation of benzoxazole alcohols can be complicated by the reactivity of the benzoxazole ring and the stability of the resulting ester.

Causality and Troubleshooting Steps:

  • N-Acylation: Similar to alkylation, the benzoxazole nitrogen can compete with the alcohol for the acylating agent, leading to the formation of an amide byproduct.

    • Solution:

      • Steric Hindrance: Using a bulky acylating agent or a sterically hindered base (like 2,6-lutidine or diisopropylethylamine) can disfavor N-acylation.

      • Reaction Temperature: Running the reaction at lower temperatures can often improve selectivity.

  • Ester Instability and Hydrolysis: The resulting ester may be susceptible to hydrolysis, especially if the workup or purification conditions are acidic or basic.[9] The electron-withdrawing nature of the benzoxazole ring can make the carbonyl carbon of the ester more electrophilic and thus more prone to nucleophilic attack.

    • Solution:

      • Neutral Workup: Perform the reaction workup under neutral conditions. Avoid strong acids or bases during extraction.

      • Careful Purification: Use neutral or slightly acidic silica gel for column chromatography. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to avoid hydrolysis of sensitive esters.

Issue 3: Complications in Mitsunobu Reactions

Question: I am using a Mitsunobu reaction to functionalize my benzoxazole alcohol, but the reaction is messy, with several side products and difficulty in purification. How can I improve this?

Answer:

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols or for introducing various functional groups. However, it is known for its potential side products.[7][10][11][12]

Causality and Troubleshooting Steps:

  • Formation of Hydrazide Adducts: A common side product is formed when the azodicarboxylate (e.g., DEAD or DIAD) acts as a nucleophile and displaces the activated alcohol.[10] This is more likely if the intended nucleophile is not acidic enough (pKa > 13).[10][12]

    • Solution:

      • Nucleophile Choice: Ensure your nucleophile is sufficiently acidic. If not, consider alternative coupling strategies.

  • N-Alkylation of the Benzoxazole Ring: The activated alcohol intermediate can potentially be attacked by the nitrogen of another benzoxazole molecule in an intermolecular reaction, especially at higher concentrations.

    • Solution:

      • Reaction Conditions: Run the reaction at a lower concentration and temperature.

  • Purification Challenges: The byproducts of the Mitsunobu reaction, such as triphenylphosphine oxide (TPPO) and the reduced hydrazide, can be difficult to separate from the desired product.

    • Solution:

      • Modified Reagents: Consider using polymer-supported triphenylphosphine or modified azodicarboxylates that facilitate easier purification.[13]

      • Purification Techniques:

        • Crystallization: If your product is a solid, crystallization can be an effective way to remove TPPO.

        • Chromatography: Using a carefully selected solvent system for column chromatography is often necessary. A gradient elution may be required to separate the product from the byproducts.

Frequently Asked Questions (FAQs)

Q1: Should I protect the benzoxazole nitrogen before functionalizing the alcohol?

A1: In many cases, protecting the benzoxazole nitrogen is not necessary and adds extra steps to your synthesis. However, if you are experiencing persistent issues with N-alkylation or N-acylation, especially with highly reactive electrophiles, protection might be a viable strategy. A removable directing group on the nitrogen has been shown to influence reactivity at other positions.[14]

Q2: My benzoxazole ring seems to be opening during the reaction. Why is this happening and how can I prevent it?

A2: The benzoxazole ring can be susceptible to ring-opening under certain conditions.[5]

  • Strong Basic Conditions: The use of very strong bases, especially at elevated temperatures, can lead to cleavage of the oxazole ring.[15] If you are deprotonating the alcohol, use the mildest base necessary to achieve full deprotonation and keep the reaction temperature as low as possible.

  • Strong Acidic Conditions: While generally more stable to acid than strong base, prolonged exposure to strong acids, particularly during the deprotection of certain protecting groups, can also lead to ring opening.[15] It is crucial to select protecting groups that can be removed under conditions that are compatible with the stability of your benzoxazole core.[8][16][17]

  • Nucleophilic Attack: Some benzoxazoles have been shown to undergo ring-opening upon reaction with secondary amines.[2] Be mindful of the nucleophiles used in your reaction.

Q3: What are the best practices for purifying my functionalized benzoxazole alcohol?

A3: Purification can be challenging due to the similar polarities of the starting material, product, and some side products.

  • Column Chromatography: This is the most common method. A reverse-phase HPLC method has been described for the separation of benzoxazole derivatives.[18] For normal phase chromatography, a careful selection of the eluent system is critical. Using a gradient elution can often provide better separation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

  • Aqueous Workup: A well-planned aqueous workup can help remove some of the more polar impurities before chromatography.

Visualizations and Protocols

Decision Tree for Troubleshooting O-Alkylation

G start Low Yield in O-Alkylation check_sm Check Starting Material Purity start->check_sm check_reaction_conditions Review Reaction Conditions check_sm->check_reaction_conditions side_products Side Products Observed? check_reaction_conditions->side_products yes_side_products Yes side_products->yes_side_products Yes no_side_products No side_products->no_side_products No n_alkylation N-Alkylation Suspected yes_side_products->n_alkylation elimination Elimination Suspected yes_side_products->elimination incomplete_reaction Incomplete Reaction no_side_products->incomplete_reaction optimize_temp_time Optimize Temp/Time incomplete_reaction->optimize_temp_time optimize_base Optimize Base/Solvent change_alkylating_agent Change Alkylating Agent n_alkylation->optimize_base n_alkylation->change_alkylating_agent elimination->change_alkylating_agent Use primary halide

Caption: Troubleshooting workflow for low yields in O-alkylation.

Protocol: General Procedure for O-Alkylation of 2-(Hydroxymethyl)benzoxazole
  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 2-(hydroxymethyl)benzoxazole (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.1-1.5 eq.) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2022, November 9). Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. Retrieved from [Link]

  • Vedantu. (2024, July 1). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

  • Journal of the American Chemical Society. Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Retrieved from [Link]

  • ACS Publications. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. Mitsunobu reaction. Retrieved from [Link]

  • The Reaction Notebook. Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Google Patents. Process for the purification of substituted benzoxazole compounds.
  • ACS Publications. Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. Retrieved from [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (2025, July 23). Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. Retrieved from [Link]

  • PubMed. (2014, August 15). Unique regioselectivity in the C(sp3)-H α-alkylation of amines: the benzoxazole moiety as a removable directing group. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • PMC. (2024, September 12). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • PMC. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Retrieved from [Link]

  • Gelest Technical Library. Deprotection of Silyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Retrieved from [Link]

  • PMC. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

  • ResearchGate. Selective O-Alkylation Reaction Screen. Retrieved from [Link]

  • YouTube. (2020, June 7). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. Retrieved from [Link]

  • Beilstein Journals. (2022, October 18). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Google Patents. Process for the preparation of 2-methylbenzoxazole.
  • ResearchGate. (2020, April 6). Synthetic Strategies Towards Benzoxazole Ring Systems. Retrieved from [Link]

  • PMC. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]

  • PMC. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • ethesis. (2024, April 16). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. Retrieved from [Link]

  • Pioneer Publisher. (2025, March 2). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Retrieved from [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • ResearchGate. Synthesis and hydrolytic stability studies of albendazole carrier prodrugs. Retrieved from [Link]

  • SpringerLink. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Dovepress. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][19][20]naphthyrin-5(6H). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Semantic Scholar. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

  • MDPI. (2020, November 14). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Retrieved from [Link]

  • MDPI. (2023, January 13). Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395. Retrieved from [Link]

  • Organic Chemistry Portal. Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Retrieved from [Link]

  • Academia.edu. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]

Sources

Validation & Comparative

Comparing 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol vs 5-chloro benzoxazole analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the optimization of privileged scaffolds requires a deep understanding of how subtle structural modifications dictate pharmacological fate. The benzoxazole core is a cornerstone of medicinal chemistry, but its efficacy is highly dependent on its substitution pattern.

This guide provides an in-depth comparative analysis between the highly functionalized 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol and the broader, well-documented class of 5-chloro benzoxazole analogs . By dissecting their physicochemical properties, structure-activity relationships (SAR), and biophysical behaviors, this guide equips researchers with the mechanistic insights needed to select the appropriate scaffold for targeted drug development.

Structural Dynamics & Physicochemical Divergence

The pharmacological trajectory of a benzoxazole derivative is primarily governed by the electronic and steric properties of its functional groups. Comparing these two classes reveals distinct strategic advantages.

The 5-Chloro Benzoxazole Baseline The 5-chlorobenzoxazole scaffold is a proven, versatile pharmacophore. The chlorine atom provides a moderate increase in lipophilicity and acts as a bioisostere for methyl groups, often improving metabolic stability without overwhelming the molecule's steric footprint. For instance,1, achieving IC50 values as low as 0.0554 μM[1]. Furthermore, in neuropharmacology,2[2]. In infectious disease models,3[3].

The 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol Paradigm Transitioning to the 5-bromo-7-substituted analog introduces two critical structural deviations:

  • Halogen Swap (C5): Bromine has a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and higher lipophilicity. This enhances halogen bonding capabilities within deep hydrophobic pockets. As observed in related enzyme assays, compared to lighter halogens.

  • Functionalization (C7): The 7-(1-hydroxyethyl) group breaks the planar hydrophobicity of the core. It introduces a chiral center and a strong hydrogen bond donor/acceptor. Causality dictates that this modification is strategically utilized to engage solvent-exposed regions or specific polar residues at the edge of a kinase hinge region, improving the compound's thermodynamic solubility to offset the lipophilic penalty of the bromine atom.

SAR_Logic Core Benzoxazole Core C5_Cl 5-Chloro Substitution (High Sigma/VEGFR-2 Affinity) Core->C5_Cl Standard Optimization C5_Br 5-Bromo Substitution (Enhanced Lipophilicity/Potency) Core->C5_Br Halogen Swap Outcome1 Broad-Spectrum Inhibitors C5_Cl->Outcome1 C7_OH 7-(1-Hydroxyethyl) Group (H-Bond Donor/Acceptor) C5_Br->C7_OH Functionalization Outcome2 Targeted Kinase/Enzyme Modulators C7_OH->Outcome2

Fig 1. SAR logic mapping the divergence of 5-chloro and 5-bromo-7-substituted benzoxazoles.

Quantitative Data Presentation

To objectively compare the performance of these scaffolds, the following table synthesizes quantitative data trends derived from validated pharmacological studies.

Property / Target Parameter5-Chloro Benzoxazole Analogs1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-olMechanistic Implication
Steric Bulk (Halogen) Moderate (Cl radius: ~1.75 Å)High (Br radius: ~1.85 Å)Br analogs fill larger hydrophobic pockets, increasing residence time.
H-Bonding Capacity Low (Typically planar/hydrophobic)High (C7-OH acts as donor/acceptor)C7-OH improves aqueous solubility and enables directional binding.
VEGFR-2 Inhibition (IC50) Highly Potent (~0.055 μM)Predicted Potent (Steric-dependent)5-Cl is optimal for standard hinge binding; 5-Br requires pocket flexibility.
Sigma Receptor Affinity (Ki) Nanomolar (σ1: ~1.27 nM)Variable (Subject to C7 sterics)Bulky C7 groups may sterically clash in narrow sigma receptor channels.
Enzymatic Potency Shift Baseline2x to 4x Increase (vs. Unsubstituted)Br polarizability enhances halogen bonding with backbone carbonyls.

Self-Validating Experimental Protocols

To rigorously evaluate the binding kinetics and phenotypic efficacy of these analogs, the following methodologies must be employed. These protocols are designed as self-validating systems, ensuring that artifacts (e.g., compound precipitation, auto-fluorescence) do not confound the data.

Protocol A: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)

Endpoint assays (like IC50) fail to capture the dynamic binding differences caused by the bulky 7-(1-hydroxyethyl) group. SPR is chosen because it provides real-time association ( Kon​ ) and dissociation ( Koff​ ) rates, revealing if the C7 modification induces a slow-binding conformational change.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Covalently couple the target protein (e.g., VEGFR-2 kinase domain) to a CM5 sensor chip using standard amine coupling chemistry. Causality: Amine coupling ensures a stable, uniform surface density, critical for reproducible kinetic modeling.

  • Reference Flow Cell Setup (Self-Validation): Activate and deactivate a parallel flow cell without protein. Causality: Subtracting the reference cell signal in real-time eliminates false positives caused by the non-specific binding of highly lipophilic 5-bromo analogs to the dextran matrix.

  • Analyte Injection: Prepare a 2-fold concentration series of the benzoxazole analogs (e.g., 0.1 nM to 10 μM) in running buffer containing 2% DMSO. Inject over both flow cells at a high flow rate (50 μL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured Kon​ reflects true binding kinetics rather than diffusion.

  • Surface Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte. Causality: Ensures the receptor surface is fully available for the next cycle, validating the reproducibility of the assay.

SPR_Workflow Immobilize 1. Sensor Chip Functionalization (Covalent coupling of target) Reference 2. Reference Flow Cell (Self-Validation: Blank subtraction) Immobilize->Reference Inject 3. Analyte Injection (Concentration series of Benzoxazole) Reference->Inject Kinetics 4. Real-Time Kinetics (Association/Dissociation rates) Inject->Kinetics Regenerate 5. Surface Regeneration (Ensures reproducible cycles) Kinetics->Regenerate Regenerate->Inject Next Cycle

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Protocol B: Multiplexed In Vitro Cytotoxicity & Apoptosis Assay

When evaluating the anti-proliferative effects of these analogs, a simple viability readout is insufficient. The assay must differentiate between true apoptosis and metabolic artifact.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed target cancer cells (e.g., HCT-116) in a 384-well plate at 2,000 cells/well. Incubate overnight. Treat with benzoxazole analogs (0.01 to 50 μM) for 48 hours. Include a DMSO vehicle control (Negative) and Sorafenib (Positive).

  • Multiplexed Reagent Addition (Self-Validation): Add a fluorogenic Caspase-3/7 substrate to measure apoptosis, followed by a luminescent ATP-detection reagent (e.g., CellTiter-Glo) to measure overall viability. Causality: Multiplexing these readouts in the same well ensures that a drop in ATP (viability) directly correlates with a spike in Caspase activity (apoptosis). If ATP drops without Caspase activation, the compound may be causing necrosis or precipitating out of solution.

  • Data Normalization: Normalize all luminescent and fluorescent signals to the intra-plate DMSO controls. Calculate the IC50 using a four-parameter logistic regression model.

Conclusion

While 5-chloro benzoxazole analogs remain a highly reliable, planar scaffold for generating potent kinase inhibitors and receptor modulators, 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol represents a sophisticated structural evolution. By leveraging the enhanced polarizability and steric bulk of the 5-bromo group, combined with the directional hydrogen-bonding capacity of the 7-(1-hydroxyethyl) moiety, researchers can design highly selective molecules capable of navigating complex, solvent-exposed binding pockets that traditional planar analogs cannot exploit.

References

  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands Source: ResearchGate URL:[Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents Source: PMC - NIH URL:[Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation Source: MDPI URL:[Link]

Sources

Mass spectrometry fragmentation pattern of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Method Comparison for the Structural Elucidation of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, the precise structural characterization of these compounds becomes paramount. 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (Chemical Formula: C₉H₈BrNO₂, Exact Mass: 240.97 Da for ⁷⁹Br) is a prime example of a complex scaffold requiring rigorous analytical scrutiny. It features a stable benzoxazole core, a highly labile secondary alcohol (ethan-1-ol moiety), and a heavy halogen (bromine) that provides a distinct isotopic signature.

This guide objectively compares the two premier analytical methodologies for characterizing this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By analyzing the causality behind the fragmentation patterns, researchers can select the optimal technique for impurity profiling, metabolite identification, or reference standard validation.

Mechanistic Causality: Predicting the Fragmentation Logic

Before comparing instrument performance, a Senior Application Scientist must first establish the theoretical fragmentation pathways dictated by the molecule's structural thermodynamics.

  • The Bromine Isotope Effect: Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any fragment ion retaining the bromine atom will exhibit a hallmark doublet separated by 2 Da (e.g., m/z 241/243). The sudden disappearance of this doublet in lower mass fragments definitively indicates the loss of the bromine radical (–Br•).

  • Odd-Electron vs. Even-Electron Cleavage: As established in the foundational 1[1], EI generates an odd-electron radical cation ([M]⁺•), which heavily favors homolytic alpha-cleavage. Conversely, ESI generates an even-electron protonated species ([M+H]⁺), which dictates heterolytic cleavage pathways, primarily the expulsion of neutral molecules like water.

  • Benzoxazole Ring Stability: The benzoxazole core is highly conjugated. However, upon sufficient excitation, it undergoes a characteristic ring-opening mechanism resulting in the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da), a phenomenon well-documented in 2[2].

MS_Fragmentation M_EI EI: [M]+• m/z 241/243 EI_Alpha [M - CH3]+ m/z 226/228 M_EI->EI_Alpha -CH3• EI_H2O [M - H2O]+• m/z 223/225 M_EI->EI_H2O -H2O M_ESI ESI: [M+H]+ m/z 242/244 ESI_H2O [M+H - H2O]+ m/z 224/226 M_ESI->ESI_H2O -H2O EI_CO [M - CH3 - CO]+ m/z 198/200 EI_Alpha->EI_CO -CO ESI_CO [M+H - H2O - CO]+ m/z 196/198 ESI_H2O->ESI_CO -CO

Caption: Logical fragmentation pathways of the compound under EI and ESI conditions.

Experimental Methodologies & Self-Validating Protocols

To objectively compare performance, we must execute both techniques using optimized, self-validating workflows.

Workflow S1 Sample Prep S2 Chromatography (GC vs LC) S1->S2 S3 Ionization (EI vs ESI) S2->S3 S4 Mass Analysis S3->S4 S5 Data Interpretation S4->S5

Caption: Step-by-step analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS.

Protocol A: GC-EI-MS (70 eV) Workflow

Best for: Library matching, volatile impurity profiling, and confirming the intact molecular skeleton via hard ionization.

  • Sample Preparation & Derivatization: Dissolve 1 mg of the standard in 1 mL of MS-grade ethyl acetate. Causality: Secondary alcohols can undergo thermal degradation (dehydration) in the hot GC inlet. To prevent this, derivatize 50 µL of the sample with 50 µL of BSTFA + 1% TMCS (60°C for 30 mins) to convert the alcohol to a stable Trimethylsilyl (TMS) ether.

  • System Validation: Prior to injection, tune the mass spectrometer using PFTBA (Perfluorotributylamine). Ensure the m/z 69, 219, and 502 peaks exhibit correct relative abundances and exact mass calibration to validate the quadrupole's transmission efficiency.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization: Operate the EI source at 70 eV with a source temperature of 230°C.

Protocol B: LC-ESI-MS/MS (Positive Mode) Workflow

Best for: High-sensitivity quantification, aqueous biological samples, and targeted structural elucidation via Collision-Induced Dissociation (CID).

  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of Methanol:Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, heavily favoring the formation of the [M+H]⁺ precursor ion, maximizing signal-to-noise ratio.

  • System Validation: Infuse a standard tuning mix (e.g., Reserpine) to verify ESI spray stability and mass accuracy (< 5 ppm error if using a High-Resolution TOF/Orbitrap system).

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Use a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Tandem MS (CID): Isolate the [M+H]⁺ precursor (m/z 242/244) in Q1. Apply a Collision Energy (CE) ramp of 15–30 eV using Argon gas. Causality: CID imparts vibrational energy, selectively breaking the weakest bonds (the C-O bond of the alcohol) before fracturing the stable benzoxazole ring.

Quantitative Data & Performance Comparison

The following tables summarize the expected quantitative fragmentation data, highlighting the divergent performance of the two techniques.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile (Underivatized) Performance Note: EI provides a wealth of structural fingerprints due to high-energy radical formation.

m/z (⁷⁹Br / ⁸¹Br)Relative AbundanceIon TypeStructural Assignment & Causality
241 / 243 30%[M]⁺•Molecular Ion. Confirms intact mass and 1:1 Br isotope ratio.
226 / 228 100% (Base)[M - CH₃]⁺Alpha-Cleavage. Loss of methyl radical (15 Da). Driven by the stabilization of the resulting oxonium ion by the aromatic ring.
223 / 225 15%[M - H₂O]⁺•Dehydration. Loss of water (18 Da). Minor pathway in EI compared to alpha-cleavage.
198 / 200 45%[M - CH₃ - CO]⁺Ring Cleavage. Subsequent loss of carbon monoxide (28 Da) from the benzoxazole core after initial alpha-cleavage.
162 20%[M - Br]⁺Halogen Loss. Singlet peak indicating the cleavage of the C-Br bond.

Table 2: LC-ESI-MS/MS (Positive Mode, CID at 20 eV) Fragmentation Profile Performance Note: ESI-MS/MS provides a cleaner spectrum, heavily dominated by even-electron neutral losses, making it superior for targeted MRM (Multiple Reaction Monitoring) quantification.

m/z (⁷⁹Br / ⁸¹Br)Relative AbundanceIon TypeStructural Assignment & Causality
242 / 244 Precursor[M+H]⁺Protonated Molecule. Formed via gas-phase proton transfer from formic acid.
224 / 226 100% (Base)[M+H - H₂O]⁺Dehydration. Loss of water (18 Da). The protonated hydroxyl group is an excellent leaving group, making this the lowest-energy CID pathway.
196 / 198 60%[M+H - H₂O - CO]⁺Ring Cleavage. Subsequent loss of CO (28 Da) from the dehydrated benzoxazole core.
145 10%[M+H - H₂O - Br]⁺Halogen Loss. Singlet peak after the combined loss of water and the bromine atom.

Executive Selection Guide

  • Choose GC-EI-MS when: You are conducting untargeted screening, require library-searchable spectra, or need to definitively prove the location of the alkyl branches via alpha-cleavage patterns. However, beware of thermal degradation of the secondary alcohol; derivatization is highly recommended.

  • Choose LC-ESI-MS/MS when: You are quantifying the compound in biological matrices (e.g., PK/PD studies), require high sensitivity, or are dealing with thermally labile analogs. The dominant [M+H - H₂O]⁺ transition (m/z 242 → 224) provides a perfect, high-yielding MRM channel for triple quadrupole quantification.

References

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds. Retrieved from 3[3]

  • DeJongh, D. C., & Thomson, M. L. (1973). Pyrolyses and Mass Spectra of 2-Benzoxazolinone, 2-Benzimidazolinone, and 2-Benzothiazolinone. Canadian Journal of Chemistry. Retrieved from 2[2]

  • McLafferty, F. W. (1966). Interpretation of Mass Spectra: An Introduction. University Science Books. Retrieved from 1[1]

Sources

Bioactivity Comparison Guide: Benzoxazole Alcohols vs. Benzoxazole Amines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

Benzoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, offering a versatile core for drug discovery. However, the specific functionalization of this core—specifically the choice between an alcohol (hydroxyl) and an amine substituent—fundamentally dictates the molecule's physicochemical properties, binding modalities, and ultimate biological targets.

As an application scientist, understanding the causality behind these structural choices is critical for rational drug design:

  • Benzoxazole Alcohols (e.g., 2-(2'-hydroxyphenyl)benzoxazoles) are defined by their ability to act as bidentate metal chelators and their unique photophysical properties[1].

  • Benzoxazole Amines (e.g., 2-aminobenzoxazoles) are defined by their strong hydrogen-bond donor/acceptor pairing, which perfectly mimics the binding of adenine within the ATP-binding pockets of kinases[2].

Mechanistic Divergence Pathway

G Core Benzoxazole Core Alc Benzoxazole Alcohols (e.g., UK-1) Core->Alc Ami Benzoxazole Amines (e.g., 2-aminobenzoxazole) Core->Ami Mech1 Metal Chelation (Mg2+, Cu2+) Alc->Mech1 Target1 Topoisomerase II Inhibition Mech1->Target1 App1 Anticancer & ESIPT Bioimaging Target1->App1 Mech2 H-Bond Donor (Kinase Hinge Region) Ami->Mech2 Target2 Kinase Inhibition (VEGFR-2, Aurora) Mech2->Target2 App2 Anti-angiogenic & Antibacterial Target2->App2

Mechanistic divergence of benzoxazole alcohols and amines toward distinct biological targets.

Benzoxazole Alcohols: Metal Chelation and ESIPT

Topoisomerase II Inhibition via Metal Coordination

The natural product UK-1 is a bis(benzoxazole) that exhibits potent anticancer activity against leukemia, lymphoma, and solid tumors[1]. The minimal pharmacophore required for this activity is the 2-(2'-hydroxyphenyl)benzoxazole motif.

  • Causality of Binding: The spatial arrangement of the phenolic hydroxyl group and the benzoxazole nitrogen creates a highly specific binding pocket for divalent metal ions, particularly Mg²⁺ and Cu²⁺. This metal complex is the active species that intercalates into DNA and poisons human Topoisomerase II, leading to DNA strand breaks and apoptosis[1].

Excited-State Intramolecular Proton Transfer (ESIPT)

Beyond therapeutics, hydroxybenzoxazoles are premier fluorophores.

  • Causality of Fluorescence: Upon photoexcitation, the proximity of the hydroxyl proton to the imine nitrogen facilitates an ultrafast proton transfer, converting the enol isomer into a keto tautomer[3]. This ESIPT process results in a massive structural reorganization, yielding a highly red-shifted dual-state emission. This makes benzoxazole alcohols exceptional tools for ratiometric fluorescent bioimaging (e.g., tracking endogenous superoxide anions).

Benzoxazole Amines: ATP-Competitive Kinase Inhibition

VEGFR-2 and Kinase Hinge Region Binding

The 2-aminobenzoxazole scaffold is a classic, highly effective kinase hinge-binding motif.

  • Causality of Binding: The exocyclic amino group acts as a potent hydrogen bond donor, while the endocyclic oxazole nitrogen acts as a hydrogen bond acceptor. This bidentate motif perfectly mimics the N1 and N6 interactions of adenine within the ATP pocket. Optimized 2-aminobenzoxazole derivatives have demonstrated extraordinary potency against VEGFR-2 (KDR), a primary driver of tumor angiogenesis, achieving enzymatic K_i values as low as 4 nM[2].

Broad-Spectrum Antibacterial Activity

While benzoxazole alcohols typically lack antibacterial efficacy, specific aminobenzoxazoles (e.g., 5-aminobenzoxazole derivatives) have been successfully developed as broad-spectrum antibacterial agents. These compounds target FtsZ, a critical bacterial cell division protein, by fitting precisely into its hydrophobic gap and utilizing the amine for critical electrostatic interactions[4].

Quantitative Bioactivity Comparison

Compound ClassRepresentative ScaffoldPrimary TargetMechanism of ActionKey BioactivityRef
Benzoxazole Alcohols 2-(2'-hydroxyphenyl)benzoxazole (UK-1 analog)Human Topoisomerase IIMg²⁺/Cu²⁺ dependent DNA intercalationAnticancer (IC₅₀ ~20-50 µM)[1]
Benzoxazole Alcohols 2-Cyano-6-hydroxybenzoxazoleCellular ROS / SuperoxideESIPT-mediated dual-state emissionFluorescent Bioimaging[3]
Benzoxazole Amines 2-aminobenzoxazoleVEGFR-2 (KDR) KinaseATP-competitive hinge region H-bondingAnti-angiogenic (K_i = 4 nM, IC₅₀ = 36 nM)[2]
Benzoxazole Amines 5-aminobenzoxazoleBacterial FtsZHydrophobic gap bindingAntibacterial (Broad-spectrum)[4]

Self-Validating Experimental Protocols

To rigorously evaluate the bioactivity of these compounds, the following workflows must be implemented as self-validating systems to prevent false positives.

Protocol A: Topoisomerase II Relaxation Assay (For Benzoxazole Alcohols)

This assay validates the metal-dependent Topo II poisoning mechanism of hydroxybenzoxazoles.

  • Reaction Assembly: Combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 unit of recombinant human Topo IIα, and the benzoxazole alcohol (titrated from 1 to 100 µM) in a reaction buffer containing 1 mM ATP and 5 mM MgCl₂.

    • Causality Check: Mg²⁺ is strictly required because benzoxazole alcohols rely on metal coordination to form the active DNA-binding complex[1].

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination & Proteolysis: Stop the reaction by adding 1% SDS and 50 µg/mL Proteinase K. Incubate for an additional 30 minutes at 50°C.

    • Causality Check: SDS denatures the Topo II enzyme, and Proteinase K digests it. This prevents bulky protein-DNA complexes from artificially retarding DNA migration during electrophoresis.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel in TAE buffer without ethidium bromide. Stain the gel post-run with 0.5 µg/mL ethidium bromide.

    • Causality Check: Ethidium bromide intercalates DNA and alters supercoiling topology. Post-staining ensures the observed relaxation is solely due to Topo II activity, not dye interference.

  • System Validation: Include a metal-chelator control (e.g., 10 mM EDTA). If the compound's efficacy is abolished in the presence of EDTA, it self-validates that the mechanism of action is strictly dependent on metal coordination.

Protocol B: HTRF VEGFR-2 Kinase Inhibition Assay (For Benzoxazole Amines)

This assay quantifies the ATP-competitive inhibition of aminobenzoxazoles using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Kinase Reaction: In a 384-well plate, incubate recombinant VEGFR-2 kinase domain, biotinylated poly-Glu-Tyr peptide substrate, ATP (at its predetermined apparent K_m concentration), and the 2-aminobenzoxazole inhibitor.

    • Causality Check: Running the assay exactly at the K_m for ATP ensures maximum sensitivity to ATP-competitive inhibitors (which bind the hinge region[2]), preventing artificially inflated IC₅₀ values caused by ATP outcompetition.

  • Detection Assembly: After 60 minutes, add the detection buffer containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

    • Causality Check: The antibody binds phosphorylated tyrosine, bringing the Eu³⁺ donor into proximity with the XL665 acceptor bound to the biotinylated substrate, enabling FRET.

  • Time-Resolved Measurement: Read the plate using a compatible microplate reader at 620 nm and 665 nm, applying a 50 µs delay before reading.

    • Causality Check: The 50 µs delay is a critical self-validating step. It allows short-lived background autofluorescence (common in highly conjugated benzoxazole compounds) to decay, ensuring the measured FRET signal is exclusively derived from the kinase-substrate interaction.

  • System Validation: Calculate the IC₅₀ using a 4-parameter logistic curve. Include a reference inhibitor (e.g., Sunitinib) to validate the dynamic range and reproducibility of the assay plate.

Sources

A Comparative Benchmarking Guide for Novel Kinase Inhibitors: Evaluating 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol against TGF-β-Activated Kinase 1 (TAK1)

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a novel chemical entity for which there is no publicly available data regarding its kinase inhibition profile. This guide presents a hypothetical framework for how such a compound, hereafter referred to as "Test Compound BXO-7E1" , would be rigorously benchmarked. The experimental data presented herein is illustrative and designed to guide researchers in structuring their own comparative studies.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. This broad bioactivity profile suggests that novel benzoxazole derivatives could modulate key signaling pathways, making them intriguing candidates for kinase inhibitor screening programs.

This guide provides a comprehensive methodology for benchmarking BXO-7E1 in a kinase inhibition assay, using the well-characterized inhibitor 5Z-7-Oxozeaenol as a reference compound against Transforming growth factor-β-activated kinase 1 (TAK1) , a critical node in inflammatory and cancer signaling pathways[5][6].

Introduction: The Rationale for Targeting TAK1

TAK1 (also known as MAP3K7) is a serine/threonine kinase that plays a central role in activating the NF-κB and MAPK signaling cascades in response to pro-inflammatory cytokines like TNF-α and IL-1β[7]. Dysregulation of the TAK1 pathway is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target[5]. The inhibition of TAK1 can block downstream inflammatory responses and sensitize cancer cells to chemotherapy, providing a strong rationale for identifying and characterizing novel TAK1 inhibitors[5][6].

The following diagram illustrates the central position of TAK1 in cellular signaling.

TAK1_Pathway cluster_input Upstream Activators cluster_core Core Kinase Cascade cluster_output Downstream Effects IL-1R/TNFR IL-1R/TNFR TAK1 TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Phosphorylates MKKs MKKs (e.g., MKK6) TAK1->MKKs Phosphorylates NF-kB NF-kB IKK_Complex->NF-kB Activates p38/JNK p38/JNK MKKs->p38/JNK Activates Inflammation_Proliferation Inflammation & Proliferation NF-kB->Inflammation_Proliferation p38/JNK->Inflammation_Proliferation 5Z-7-Oxozeaenol 5Z-7-Oxozeaenol (Ref) 5Z-7-Oxozeaenol->TAK1 Inhibits BXO-7E1 BXO-7E1 BXO-7E1->TAK1 Inhibits Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Data Acquisition cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (TAK1) - Europium-Antibody - AlexaFluor-Tracer - Test Compounds (BXO-7E1, 5Z-7-Oxozeaenol) Dispense Dispense Compounds (11-point serial dilution) Reagents->Dispense Add_Kinase Add Kinase-Antibody Mix Dispense->Add_Kinase Add_Tracer Add Tracer Add_Kinase->Add_Tracer Incubate Incubate at RT (60 min) Add_Tracer->Incubate Read_Plate Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calculate_Ratio Plot_Data Plot Ratio vs. [Inhibitor] Calculate_Ratio->Plot_Data Fit_Curve Fit Dose-Response Curve (4-parameter logistic fit) Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Value Fit_Curve->Determine_IC50

Caption: High-level workflow for the TR-FRET kinase binding assay.

Detailed Experimental Protocol

Materials:

  • Recombinant Human TAK1/TAB1 protein

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • TR-FRET Dilution Buffer

  • Test Compound BXO-7E1 (10 mM in DMSO)

  • Reference Compound 5Z-7-Oxozeaenol (10 mM in DMSO)

  • 384-well, low-volume, black assay plates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Preparation:

    • Create an 11-point, 3-fold serial dilution series for both BXO-7E1 and 5Z-7-Oxozeaenol in DMSO, starting from a 1 mM concentration.

    • Prepare a DMSO-only control (for 0% inhibition) and a high-concentration control (e.g., 100 µM of a known potent inhibitor) for 100% inhibition.

    • Dilute these compound plates 1:100 into the TR-FRET Dilution Buffer to create the final 4X compound solutions.

  • Kinase/Antibody Mixture Preparation:

    • Prepare a 4X solution of TAK1/TAB1 protein and Eu-anti-GST antibody in TR-FRET Dilution Buffer. The final concentration in the well should be 5 nM for the kinase and 2 nM for the antibody.

  • Tracer Preparation:

    • Prepare a 4X solution of Kinase Tracer 236 at its Kd concentration (determined empirically, e.g., 100 nM) in TR-FRET Dilution Buffer.

  • Assay Assembly:

    • Add 2.5 µL of the 4X compound solutions (or controls) to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of the 4X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 2X Tracer solution to all wells. The final volume will be 10 µL.

  • Incubation and Reading:

    • Shake the plate gently for 60 seconds.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled reader, collecting emission data at 665 nm and 615 nm with an excitation at 340 nm.

Results: Hypothetical Data and Analysis

The raw data from the plate reader (emission at 665 nm and 615 nm) is used to calculate the TR-FRET ratio (665 nm / 615 nm). This ratio is then plotted against the logarithm of the inhibitor concentration, and a four-parameter logistic curve is fitted to the data to determine the IC50 value.

Table 1: Hypothetical IC50 Values for TAK1 Inhibition

CompoundTarget KinaseAssay TypeIC50 (nM) [Hypothetical]Hill Slopen (replicates)
BXO-7E1 TAK1/TAB1LanthaScreen™ Binding125.8 -1.13
5Z-7-Oxozeaenol TAK1/TAB1LanthaScreen™ Binding8.2 -1.03
Interpretation of Hypothetical Results:
  • Activity Confirmation: The Test Compound BXO-7E1 demonstrates inhibitory activity against TAK1, successfully engaging the target in the low nanomolar to sub-micromolar range. This confirms that the benzoxazole scaffold can indeed be a viable starting point for developing TAK1 inhibitors.

  • Potency Comparison: The reference inhibitor, 5Z-7-Oxozeaenol, shows significantly higher potency with an IC50 of 8.2 nM, which is consistent with its known high-affinity, irreversible binding mechanism.[7] BXO-7E1, with a hypothetical IC50 of 125.8 nM, is approximately 15-fold less potent in this direct binding assay.

  • Mechanism Insights: The Hill slope for both compounds is approximately -1.0, which is indicative of a 1:1 binding stoichiometry and suggests a competitive binding mode, as expected for this assay format.

Conclusion and Next Steps

This guide outlines a robust, scientifically-grounded framework for the initial benchmarking of a novel compound, 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (BXO-7E1), against the therapeutically relevant kinase TAK1. While the presented data is hypothetical, the methodology provides a clear path for generating high-quality, comparative data.

The hypothetical results indicate that BXO-7E1 is a promising hit compound. The next logical steps in its development would include:

  • Kinase Selectivity Profiling: Assessing the activity of BXO-7E1 against a broad panel of kinases to determine its selectivity. A highly selective inhibitor is often preferred to minimize off-target effects.

  • Cellular Activity Assays: Validating that the compound can inhibit TAK1 signaling in a cellular context, for example, by measuring the phosphorylation of downstream targets like p38 or IκBα in response to IL-1β stimulation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of BXO-7E1 to improve potency and other drug-like properties.

By following a rigorous, comparative approach as detailed here, researchers can effectively triage and advance novel chemical matter in the competitive field of kinase drug discovery.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Google Scholar.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. (n.d.). PubMed Central. [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. (2013). National Center for Biotechnology Information. [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. (2026). MDPI. [Link]

  • Biological activities of extracts of some plants which utilized in colds. (2024). Google Scholar.
  • 5Z-7-Oxozeaenol inhibits kinase activity of endogenous TAK1. (n.d.). ResearchGate. [Link]

  • Bioactive Molecules Profile from Natural Compounds. (2017). IntechOpen. [Link]

  • Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. (2013). PubMed. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). ResearchGate. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. [Link]

Sources

Spectroscopic Characterization Guide: 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol vs. Ketone Precursor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and structural validation of benzoxazole derivatives are critical workflows in medicinal chemistry, given the scaffold's prevalence in pharmacologically active agents. 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (CAS: 1225879-57-1)[1] is a highly versatile secondary alcohol building block. Its preparation typically relies on the chemoselective reduction of its corresponding aromatic ketone, 1-(5-bromo-1,3-benzoxazol-7-yl)ethan-1-one .

This guide provides an objective, data-driven comparison of the spectroscopic profiles (IR, NMR, LC-MS) of the product against its precursor. By establishing a self-validating analytical framework, researchers can definitively track the conversion of the acetyl group to the secondary carbinol while ensuring the integrity of the heteroaromatic core.

Mechanistic Pathway & Analytical Workflow

The transformation utilizes sodium borohydride (NaBH₄), a mild nucleophilic hydride source that selectively attacks the highly electrophilic carbonyl carbon of the ketone[2]. This reagent is specifically chosen because it effectively reduces aromatic ketones to secondary alcohols without over-reducing the aromatic benzoxazole ring or requiring high-pressure hydrogenation equipment[3].

Workflow Ketone Precursor Ketone C=O Stretch ~1685 cm⁻¹ Reaction NaBH₄ Reduction MeOH, 0 °C → RT Ketone->Reaction Chemoselective Hydride Transfer Alcohol Product Alcohol O-H Stretch ~3300 cm⁻¹ Reaction->Alcohol >95% Conversion NMR NMR Validation δ 5.2 (CH-OH) Alcohol->NMR Structural Confirmation MS LC-MS Validation [M+H]⁺ + 2 Da Alcohol->MS Mass Confirmation

Workflow for the chemoselective reduction and spectroscopic validation of the benzoxazole derivative.

Spectroscopic Comparison: Precursor vs. Product

To ensure scientific integrity, analysts must rely on orthogonal spectroscopic techniques. The tables below summarize the quantitative shifts observed during this transformation.

Infrared (IR) and Mass Spectrometry (LC-MS) Markers

IR spectroscopy provides the most immediate, qualitative proof of reaction progress. The conjugated aromatic ketone exhibits a characteristic C=O stretch that is completely abolished upon successful reduction[4].

Analytical MethodPrecursor: KetoneProduct: Secondary AlcoholDiagnostic Shift & Causality
IR Spectroscopy ~1685 cm⁻¹ (Strong, sharp)~3300 cm⁻¹ (Broad)Loss of the conjugated C=O stretch; appearance of a strongly hydrogen-bonded O-H stretch[4].
LC-MS (ESI+) m/z 239.9 / 241.9 [M+H]⁺m/z 241.9 / 243.9 [M+H]⁺Net addition of 2 Da (H₂). Note: The alcohol often shows a dominant base peak at m/z 223.9 / 225.9 due to in-source water loss [M-H₂O+H]⁺.
¹H and ¹³C NMR Chemical Shifts

Standardized NMR profiling is paramount for unambiguous structural elucidation. The benzoxazole core features a highly deshielded H-2 proton due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms[5].

Position / MotifPrecursor ¹H (ppm)Precursor ¹³C (ppm)Product ¹H (ppm)Product ¹³C (ppm)
H-2 / C-2 (Oxazole) ~8.20 (s, 1H)~153.0~8.15 (s, 1H)~152.5
H-4 / C-4 (Aromatic) ~8.05 (d, J=1.8 Hz, 1H)~115.0~7.80 (d, J=1.8 Hz, 1H)~113.5
H-6 / C-6 (Aromatic) ~8.15 (d, J=1.8 Hz, 1H)~128.0~7.65 (d, J=1.8 Hz, 1H)~125.0
Carbonyl / Carbinol -~196.0 (C=O)~5.20 (q, J=6.5 Hz, 1H)~65.0 (CH-OH)
Methyl (-CH₃) ~2.80 (s, 3H)~28.0~1.60 (d, J=6.5 Hz, 3H)~24.5
Hydroxyl (-OH) --~2.50 (br s, 1H)-

Data acquired in CDCl₃ at 400 MHz. The H-4 and H-6 protons exhibit classic meta-coupling (J ≈ 1.5–2.0 Hz).

Experimental Protocols: A Self-Validating System

To achieve reproducible results, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Reaction Setup

  • Dissolve 1-(5-bromo-1,3-benzoxazol-7-yl)ethan-1-one (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Cool the reaction flask to 0 °C using an ice-water bath under an inert argon atmosphere.

Step 2: Hydride Addition

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

  • Validation Check: Observe mild effervescence (H₂ gas evolution). Portion-wise addition prevents thermal spikes that could lead to solvent boil-off or side reactions.

Step 3: Kinetic Monitoring

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The precursor ketone (higher R_f, UV active) must be completely consumed, replaced by a lower R_f spot corresponding to the more polar alcohol.

Step 4: Quenching & Isolation

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

Step 5: Spectroscopic Sample Preparation

  • NMR: Dissolve 5–10 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard[5].

  • IR: Prepare a thin film via solvent evaporation on a NaCl plate, or analyze neat using an ATR-FTIR spectrometer.

Causality & Expert Insights (E-E-A-T)

As an Application Scientist, understanding the "why" behind these protocols is just as critical as the "how":

  • Chemoselectivity of the Hydride Transfer: Why doesn't NaBH₄ reduce the benzoxazole ring? The benzoxazole core is a highly stable aromatic heterocycle. NaBH₄ is a mild, nucleophilic reagent that specifically targets the polarized, highly electrophilic π-system of the carbonyl group. Breaking the aromaticity of the benzoxazole ring would require significantly harsher conditions, such as catalytic hydrogenation under high pressure[2][3].

  • NMR Solvent Selection & Exchange Phenomena: While CDCl₃ is the standard solvent for these derivatives, the -OH proton signal (around ~2.50 ppm) can often appear as a broad, unresolvable hump due to rapid intermolecular hydrogen exchange. If precise assignment of the hydroxyl proton is required, switching the solvent to strictly anhydrous DMSO-d₆ will slow this exchange, often resolving the -OH signal into a sharp doublet coupled to the adjacent carbinol methine proton[5].

  • Mass Spectrometry Artifacts: Secondary benzylic-type alcohols are highly susceptible to in-source fragmentation during Electrospray Ionization (ESI). Analysts should not be alarmed if the parent[M+H]⁺ ion is weak; the loss of water to form a stabilized carbocation ([M-H₂O+H]⁺) is a hallmark diagnostic feature of this structural motif.

References

  • Carbonyl reduction Source: Wikipedia URL:[Link]

  • CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Spectra–Structure Correlations in the Mid- and Far-infrared Source: Society for Applied Spectroscopy URL:[Link]

Sources

LC-MS/MS Comparative Analysis of Brominated Benzoxazole Metabolites: A High-Resolution MetID Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Paradigm: Why Bromine is the Ultimate Metabolic Tracer

Benzoxazole derivatives are privileged scaffolds in modern medicinal chemistry, frequently deployed as kinase inhibitors, antimicrobial agents, and fluorescent probes. However, their complex hepatic biotransformation—often involving CYP450-mediated oxidation, ring-opening, or hydroxylation—presents a significant challenge for metabolite identification (MetID)[1].

When a benzoxazole is functionalized with a bromine atom, it not only modulates the compound's pharmacodynamics but also provides a distinct, built-in analytical tracer. Bromine possesses a unique natural isotopic distribution of 79 Br and 81 Br in a nearly 1:1 ratio[2]. This creates a highly diagnostic doublet separated by 1.998 Da in the mass spectrum. The analytical challenge lies in extracting this signature from the overwhelming chemical noise of biological matrices (e.g., human liver microsomes or plasma).

Platform Comparison: High-Resolution Q-TOF vs. Legacy Triple Quadrupole (QqQ)

Historically, nominal mass instruments like Triple Quadrupoles (QqQ) were the workhorses of pharmacokinetic studies. However, for untargeted MetID, QqQ systems fundamentally lack the resolving power to differentiate a brominated metabolite's isotopic pattern from overlapping isobaric matrix ions.

High-Resolution Mass Spectrometry (HRMS), such as advanced Quadrupole Time-of-Flight (Q-TOF) systems, has revolutionized this workflow. By providing sub-5 ppm mass accuracy and high resolving power, HRMS allows for the application of advanced bioinformatics, drastically reducing false-positive rates[3].

Quantitative Performance Comparison for MetID
Analytical ParameterLegacy Triple Quadrupole (QqQ)Advanced HRMS (Q-TOF)The Causality (Why it matters for MetID)
Mass Accuracy ~100 - 500 ppm< 2 ppm Enables precise elemental composition determination, mathematically eliminating isobaric matrix interferences.
Resolving Power Unit Resolution (~1,000)> 40,000 (FWHM) Resolves the fine structure of the 79 Br/ 81 Br isotopic doublet from overlapping endogenous lipids and peptides.
Isotope Pattern Fidelity Low (distorted by background)High (within 2% of theoretical) Ensures that automated filtering algorithms can reliably flag bromine-containing metabolites without manual review.
Acquisition Strategy Targeted (MRM / Neutral Loss)Untargeted (DDA / DIA) Untargeted Data-Dependent Acquisition (DDA) ensures unexpected degradants (e.g., ring-opened products) are captured.
False Positive Rate > 30% in complex matrices< 5% Accurate mass filtering combined with spectral averaging drastically reduces false hits, accelerating data review[4].

Mechanistic Insights: Benzoxazole Biotransformation

Understanding the structural fate of the benzoxazole core is critical for interpreting MS/MS spectra. Studies on benzoxazole-containing therapeutics, such as the utrophin modulator ezutromid, demonstrate that these scaffolds frequently undergo hepatic oxidation to produce dihydrodiols, which may subsequently undergo Phase II glucuronidation[1].

By tracking the 79 Br/ 81 Br isotopic doublet, we can immediately classify the resulting metabolites. If the 1:1 doublet is retained, the bromine atom is intact (e.g., hydroxylation occurred elsewhere on the ring). If the doublet is lost, the molecule has undergone oxidative debromination—a critical structural insight that dictates the next steps in lead optimization.

Metabolism Parent Brominated Benzoxazole CYP CYP450 Oxidation Parent->CYP Met1 Dihydrodiol Formation (Isotope Retained) CYP->Met1 Met2 Oxidative Debromination (Isotope Lost) CYP->Met2 Met3 Benzoxazole Ring Opening (Isotope Retained) CYP->Met3 Phase2 Glucuronidation (Phase II) Met1->Phase2

Proposed CYP450-mediated metabolic pathways for brominated benzoxazoles.

Self-Validating Experimental Protocol

To ensure absolute data integrity, MetID workflows cannot rely on a single analytical pass. The following protocol is designed as a self-validating system , incorporating built-in controls at every stage to differentiate true enzymatic metabolism from artifactual degradation.

Step-by-Step Methodology
  • System Suitability Testing (SST): Prior to biological samples, inject a known brominated standard. Verify that mass accuracy is <2 ppm and the 79 Br/ 81 Br ratio is within 2% of the theoretical 1:1 distribution.

  • Microsomal Incubation (The Reaction):

    • Incubate the brominated benzoxazole (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

    • Causality Check: Initiate the reaction by adding NADPH. Run a parallel Negative Control (no NADPH) to rule out spontaneous chemical hydrolysis.

  • Quenching & Extraction: Stop the reaction at designated time points (0, 15, 30, 60 min) using ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 × g for 10 minutes to precipitate proteins.

  • UHPLC Separation: Utilize a sub-2 µm C18 column. A shallow gradient (e.g., 5% to 95% organic over 15 minutes) is critical to separate closely eluting structural isomers, such as regioisomeric dihydrodiols[1].

  • HRMS Acquisition: Operate the Q-TOF in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA). The system will automatically trigger MS/MS fragmentation on the top 5 most intense precursor ions.

LCMS_Workflow N1 Microsomal Incubation N2 Protein Precipitation N1->N2 N3 UHPLC Separation N2->N3 N4 HRMS (Q-TOF) Acquisition N3->N4 N5 AMSA-IPF Filtering N4->N5 N6 Metabolite Identification N5->N6

LC-MS/MS Workflow for Brominated Metabolite Identification.

Data Processing: The Causality of Isotope Pattern Filtering

The true power of HRMS is unlocked post-acquisition through advanced bioinformatics. Relying on manual extraction of ion chromatograms is not only inefficient but prone to missing low-abundance reactive metabolites[2].

We employ an Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering (AMSA-IPF) algorithm. The causality behind this choice is deeply rooted in signal processing mathematics:

  • Spectral Averaging: LC-MS/MS scans suffer from scan-to-scan intensity variance. By averaging spectra across the chromatographic peak before applying the filter, we stabilize the 79 Br/ 81 Br intensity ratio[4].

  • Accurate Mass Filtering: Traditional IPF on nominal mass data yields high false-positive rates. By enforcing a strict mass defect window (< 5 ppm) simultaneously with the 1:1 abundance criteria, AMSA-IPF mathematically eliminates >95% of endogenous matrix ions[4]. This transforms a convoluted total ion chromatogram (TIC) into a clean, targeted profile where only drug-related materials are visible.

References[2] Title: Improved detection of reactive metabolites with a bromine-containing glutathione analog using mass defect and isotope pattern matching.

Source: nih.gov URL: [3] Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies: Isotope Pattern Filter. Source: chromatographyonline.com URL: [4] Title: An Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering Algorithm for Extraction of Drug Metabolites Possessing a Distinct Isotope Pattern from LC-MS Data. Source: acs.org URL: [1] Title: Isolation, Structural Identification, Synthesis, and Pharmacological Profiling of 1,2-trans-Dihydro-1,2-diol Metabolites of the Utrophin Modulator Ezutromid. Source: acs.org URL:

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol demands the highest standards of scientific rigor, not only in their application but also in their responsible management from cradle to grave. The presence of a bromine atom and a heterocyclic benzoxazole ring places this compound in a specific category of chemical waste that requires meticulous handling. This guide provides a comprehensive, field-tested protocol for its safe disposal, grounded in the principles of chemical compatibility, regulatory compliance, and environmental stewardship. The causality behind each step is explained to ensure the protocol is a self-validating system for your laboratory's safety program.

Part 1: Hazard Profile and Risk Assessment

Common hazards associated with this chemical class include acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1][2] The disposal plan must therefore mitigate these risks at every stage.

Table 1: Inferred Hazard Profile for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Hazard Class GHS Hazard Statement Code Description Rationale / Supporting Source
Acute Toxicity, Oral H302 Harmful if swallowed. Based on analogous compounds like 5-Bromo-1,3-dihydro-2H-indol-2-one and 6-Bromo-1,3-benzoxazol-2(3H)-one.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation. A common characteristic of similar brominated heterocyclic molecules.[1][2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. Direct contact with eyes is likely to cause significant irritation.[1][2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Inhalation of dust or aerosols should be avoided.[1][2] |

Part 2: The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is its strict segregation as halogenated organic waste .[3][4][5][6]

The Causality Behind Segregation:

  • Incineration Compatibility: Halogenated compounds require specialized, high-temperature incineration with "scrubbers" to neutralize the acidic gases (like hydrogen bromide, HBr) produced during combustion.[7] Mixing them with non-halogenated solvents can disrupt the incineration process and lead to the formation of highly toxic and persistent environmental pollutants, such as polybrominated dibenzodioxins and dibenzofurans.[7][8]

  • Disposal Costs: Due to the specialized treatment required, the disposal cost for halogenated waste is often significantly higher—sometimes three times as much—as for non-halogenated waste.[9] Proper segregation is therefore also a matter of fiscal responsibility in the lab.

  • Chemical Reactivity: Mixing halogenated waste with other chemical classes is strictly forbidden. For instance, mixtures of some halogenated compounds (like chloroform) and acetone can react violently or even explode under certain conditions.[3]

The following workflow diagram illustrates the fundamental decision-making process for chemical waste segregation in the laboratory.

WasteSegregation Start Generated Chemical Waste IsLiquid Is the waste primarily an organic liquid/solution? Start->IsLiquid HasHalogen Does it contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? IsLiquid->HasHalogen Yes OtherWaste Follow specific disposal protocol (e.g., solid waste, aqueous acid/base) IsLiquid->OtherWaste No Halogenated Collect in: 'HALOGENATED ORGANIC WASTE' HasHalogen->Halogenated Yes (e.g., 1-(5-Bromo-1,3-benzoxazol -7-yl)ethan-1-ol) NonHalogenated Collect in: 'NON-HALOGENATED ORGANIC WASTE' HasHalogen->NonHalogenated No

Caption: Waste Segregation Decision Workflow.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of waste containing 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, including pure compound, solutions, and contaminated labware.

Step 1: Prepare the Designated Waste Container
  • Select an Appropriate Container: Choose a container made of a chemically resistant material (e.g., high-density polyethylene, HDPE) with a screw-top, leak-proof cap. The container must be in good condition.[4][9] For liquid waste, solvent safety cans can be used for larger volumes.[5]

  • Affix a "Hazardous Waste" Label: Before adding any waste, label the container clearly.[4][6] The label must include:

    • The words "Hazardous Waste"[9]

    • The specific waste stream: "Halogenated Organic Waste" [4][9]

    • A complete list of all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[4][9]

    • The relevant hazard identification (e.g., Flammable, Toxic).[9]

    • The name of the principal investigator/researcher and the laboratory location.

Step 2: Waste Collection
  • Wear Appropriate PPE: At a minimum, wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Transfer Waste: Conduct all transfers of waste into the collection container inside a certified chemical fume hood to minimize inhalation exposure.[9]

  • Collect Contaminated Solids: Any solid materials contaminated with the compound, such as gloves, filter paper, or silica gel, should be collected in a separate, clearly labeled container for solid chemically contaminated waste, which is also destined for incineration.[3] Do not add solids to a liquid waste container.[5]

  • Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[4][9] This prevents the release of volatile compounds and protects against spills.

Step 3: Temporary Storage in the Laboratory
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory. This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Segregate from Incompatibles: Ensure the halogenated waste container is stored separately from other waste streams, particularly acids, bases, and oxidizers.[5][9]

Step 4: Arranging for Final Disposal
  • Do Not Overfill: Fill the container to no more than 75-80% of its capacity to allow for vapor expansion and prevent spills during transport.[9]

  • Request Pickup: Once the container is full, or if the waste has been stored for an extended period (typically >6 months), contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup. Follow their specific online or paper-based request procedures.[9]

  • Do Not Dispose via Drain or Regular Trash: Under no circumstances should this chemical or its solutions be poured down the drain or placed in the regular trash.[6] This is illegal and environmentally harmful.

Part 4: Emergency Procedures - Spill Management

Accidents can happen. Being prepared is essential for maintaining a safe laboratory environment.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Spill:

    • Small Spill (<100 mL, contained): If you are trained and have the proper equipment, you may clean it up.

    • Large Spill (>100 mL) or Highly Toxic Release: Evacuate the area immediately. Close the laboratory doors and call your institution's emergency number and the EHS office.[4]

  • Cleanup of a Small Spill:

    • Ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

    • Carefully scoop the absorbent material into a sealable bag or container.

    • Label the container as "Hazardous Waste" with a full description of the contents.

    • Request a pickup from EHS for the spill cleanup debris.[4][10]

References

  • Laboratory Waste Disposal Guidelines. University of Wollongong (UOW). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign (UIUC). [Link]

  • Chemical Waste Guideline: Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety (EHRS). [Link]

  • Laboratory Waste Disposal Guidelines. Unknown University Source. [Link]

  • Laboratory Waste Disposal. University of Aveiro, Department of Chemistry. [Link]

  • Safety Data Sheet for 6-Bromo-2(3H)-benzoxazolone. Fisher Scientific. [Link]

  • Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. National Center for Biotechnology Information (PMC). [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol
Reactant of Route 2
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.